Epoxy Fluor 7
Description
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Structure
3D Structure
Properties
IUPAC Name |
[cyano-(6-methoxynaphthalen-2-yl)methyl] (3-phenyloxiran-2-yl)methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)20(13-24)29-23(25)27-14-21-22(28-21)15-5-3-2-4-6-15/h2-12,20-22H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHFVICVWRKCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OCC3C(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Proposed Synthetic Pathway for Epoxy Fluor 7: A Technical Guide for Researchers
Introduction
Chemical and Physical Properties
A summary of the known properties of Epoxy Fluor 7 is presented in the table below. This data is essential for the handling, characterization, and application of the compound.
| Property | Value |
| Chemical Name | cyano(6-methoxy-2-naphthalenyl)methyl [(2,3)-3-phenyloxiranyl]methyl ester, carbonic acid |
| Alternative Names | CMNPC |
| CAS Number | 863223-43-2 |
| Molecular Formula | C₂₃H₁₉NO₅ |
| Molecular Weight | 389.4 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Excitation Wavelength | 330 nm |
| Emission Wavelength | 465 nm |
| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 5 mg/ml |
Proposed Synthesis Pathway
The proposed synthesis of this compound can be logically divided into three main stages:
-
Synthesis of the cyanohydrin precursor: cyano(6-methoxy-2-naphthalenyl)methanol.
-
Synthesis of the epoxide precursor: (3-phenyloxiran-2-yl)methanol.
-
Coupling of the two precursors to form the final carbonate ester.
The overall proposed synthetic workflow is depicted in the following diagram:
Caption: Proposed overall synthetic workflow for this compound.
Stage 1: Synthesis of cyano(6-methoxy-2-naphthalenyl)methanol
This precursor is a cyanohydrin derived from 6-methoxy-2-naphthaldehyde.
Step 1.1: Synthesis of 6-Methoxy-2-naphthaldehyde
Several methods have been reported for the synthesis of 6-methoxy-2-naphthaldehyde from 2-methoxynaphthalene. One common approach involves a bromination and reduction sequence followed by reaction with N,N-dimethylformamide (DMF)[1][2]. Another route starts from 2-acetyl-6-methoxynaphthalene, which is converted to the corresponding carboxylic acid, then to the methyl ester, reduced to the alcohol, and finally oxidized to the aldehyde[3].
Experimental Protocol (Example based on bromination/formylation):
-
Bromination and Reduction: 2-Methoxynaphthalene is first brominated, and the resulting bromo derivative is subsequently reduced to yield 6-bromo-2-methoxynaphthalene.
-
Formylation: The 6-bromo-2-methoxynaphthalene is then reacted with N,N-dimethylformamide to introduce the aldehyde group, yielding 6-methoxy-2-naphthaldehyde.
Step 1.2: Cyanohydrin Formation
The conversion of an aldehyde to a cyanohydrin is a classic organic transformation.
Experimental Protocol (General Procedure):
-
6-Methoxy-2-naphthaldehyde is dissolved in a suitable solvent.
-
An aqueous solution of a cyanide salt, such as sodium cyanide, is added.
-
The reaction mixture is acidified, typically with a mineral acid, to generate hydrocyanic acid in situ, which then adds to the aldehyde to form the cyanohydrin, cyano(6-methoxy-2-naphthalenyl)methanol.
The logical flow for the synthesis of the first precursor is as follows:
Caption: Synthesis of cyano(6-methoxy-2-naphthalenyl)methanol.
Stage 2: Synthesis of (3-phenyloxiran-2-yl)methanol
This chiral epoxide alcohol is the second key precursor.
Step 2.1: Epoxidation of Cinnamyl Alcohol
A common method for the synthesis of epoxy alcohols is the epoxidation of the corresponding allylic alcohol.
Experimental Protocol (General Procedure):
-
Cinnamyl alcohol is dissolved in an appropriate solvent.
-
An epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added to the solution.
-
The reaction proceeds to form (3-phenyloxiran-2-yl)methanol. For stereospecific synthesis, an asymmetric epoxidation protocol, such as the Sharpless epoxidation, could be employed.
The workflow for the synthesis of the second precursor is illustrated below:
Caption: Synthesis of (3-phenyloxiran-2-yl)methanol.
Stage 3: Formation of the Carbonate Ester
The final step involves the coupling of the two synthesized alcohol precursors to form the carbonate linkage. Due to the toxicity of phosgene gas, safer solid alternatives are generally preferred.
Step 3.1: Carbonate Formation using a Phosgene Equivalent
Triphosgene (bis(trichloromethyl) carbonate) is a stable and safer alternative to phosgene for the synthesis of carbonates.
Experimental Protocol (Proposed):
-
A solution of one of the alcohol precursors, for example, cyano(6-methoxy-2-naphthalenyl)methanol, is treated with a phosgene equivalent such as triphosgene in the presence of a base (e.g., pyridine) to form a chloroformate intermediate.
-
The second alcohol precursor, (3-phenyloxiran-2-yl)methanol, is then added to the reaction mixture.
-
The second alcohol displaces the chloride from the chloroformate to form the final product, this compound.
The final coupling step is visualized in the following diagram:
Caption: Final coupling step to form this compound.
This technical guide outlines a plausible and chemically sound synthetic pathway for this compound. The proposed route is based on established organic reactions and documented syntheses of similar compounds. While a specific, validated protocol for the complete synthesis of this compound is not publicly available, this guide provides a strong theoretical framework for its preparation. Researchers undertaking this synthesis should perform appropriate optimization and characterization at each step. The information provided herein is intended to support the scientific community in the synthesis and application of this valuable research tool.
References
An In-depth Technical Guide to the Mechanism of Fluorescence for Epoxy Fluor 7 Substrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent substrate, Epoxy Fluor 7, including its mechanism of action, key experimental protocols, and relevant quantitative data. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are utilizing this substrate for studying soluble epoxide hydrolase (sEH) activity.
Core Mechanism of Fluorescence
This compound is a non-fluorescent molecule that becomes a highly fluorescent product upon enzymatic action by soluble epoxide hydrolase (sEH).[1][2][3][4] This transformation is the basis for its use in sensitive assays to monitor sEH activity, particularly in the screening of sEH inhibitors.[5][6]
The mechanism can be broken down into a three-step process:
-
Enzymatic Hydrolysis: The sEH enzyme catalyzes the hydrolysis of the epoxide ring on the this compound molecule. This reaction involves the addition of a water molecule to open the epoxide, forming a vicinal diol.[2][5]
-
Intramolecular Cyclization: The newly formed diol is unstable and undergoes a rapid intramolecular cyclization.
-
Decomposition and Fluorescence: This cyclization leads to the decomposition of the molecule, releasing the highly fluorescent product, 6-methoxy-2-naphthaldehyde.[2] This resulting aldehyde is the source of the fluorescent signal that can be quantified to measure the enzymatic activity of sEH.[2][5]
The overall reaction pathway is visualized in the diagram below:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. NB-64-43988-10mg | this compound [863223-43-2] Clinisciences [clinisciences.com]
- 4. guidechem.com [guidechem.com]
- 5. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Soluble Epoxide Hydrolase Substrates
Introduction to Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH), the product of the EPHX2 gene, is a bifunctional enzyme that plays a critical role in the metabolism of lipid signaling molecules.[1][2] It is found in various tissues, including the liver, kidneys, brain, and vasculature.[3] The enzyme exists as a homodimer, with each monomer containing two distinct catalytic domains: a C-terminal epoxide hydrolase (C-EH) domain and an N-terminal phosphatase (N-phos) domain, connected by a proline-rich linker.[4][5][6]
The C-terminal hydrolase domain is the most studied and is responsible for converting anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs) into their corresponding, and generally less active, 1,2-diols.[5][7][8] This action modulates signaling pathways that regulate blood pressure, inflammation, and pain.[2][9][10] Consequently, inhibiting sEH activity to stabilize the beneficial EpFAs has emerged as a promising therapeutic strategy for a range of cardiovascular, inflammatory, and neurological conditions.[3][8][11]
The discovery and development of potent and selective sEH inhibitors rely heavily on robust and sensitive assays. The substrates of sEH are therefore not only crucial for understanding the enzyme's physiological function but are also indispensable tools for high-throughput screening (HTS) and structure-activity relationship (SAR) studies in drug discovery. This guide provides a comprehensive overview of endogenous and synthetic sEH substrates, the methodologies for their use, and the logic behind their development.
Signaling Pathways and Endogenous Substrates
The primary endogenous substrates for the sEH's hydrolase domain are epoxy fatty acids (EpFAs), which are generated from the metabolism of polyunsaturated fatty acids (PUFAs) by cytochrome P450 (CYP) epoxygenases.[6][9][12] The hydrolysis of these epoxides by sEH is a key regulatory step in lipid signaling pathways.
Key endogenous substrates include:
-
Epoxyeicosatrienoic Acids (EETs): Derived from arachidonic acid (ARA), EETs are potent vasodilators and have anti-inflammatory properties.[5][8][11] sEH metabolizes them into dihydroxyeicosatrienoic acids (DHETs).[11][13]
-
Epoxyeicosatetraenoic Acids (EpETEs): Derived from eicosapentaenoic acid (EPA).
-
Epoxydocosapentaenoic Acids (EDPs): Derived from docosahexaenoic acid (DHA).[7] The omega-3 derived epoxides (from EPA and DHA) are often more potent mediators than those derived from omega-6 PUFAs like ARA.[12]
-
Epoxides of Linoleic Acid: These are also recognized endogenous substrates for sEH.[14]
The sEH-mediated conversion of these epoxides significantly diminishes their biological activity, making sEH a critical control point in these signaling cascades.[4][13]
Table 1: Key Endogenous sEH Substrates
| Substrate Class | Precursor Fatty Acid | Abbreviation | Key Biological Role of Epoxide |
| Epoxyeicosatrienoic Acids | Arachidonic Acid (ARA) | EETs | Vasodilation, Anti-inflammation[5][8][11] |
| Epoxyeicosatetraenoic Acids | Eicosapentaenoic Acid (EPA) | EpETEs | Anti-inflammatory[11] |
| Epoxydocosapentaenoic Acids | Docosahexaenoic Acid (DHA) | EDPs | Anti-inflammatory, Neuroprotective[7][11] |
| Epoxyoctadecenoic Acids | Linoleic Acid | EpOMEs (Leukotoxins) | Modulator of inflammation[14] |
Synthetic Substrate Discovery and Development
To facilitate research and enable high-throughput screening (HTS) for inhibitors, various synthetic substrates have been developed. The progression of these substrates reflects a drive towards greater sensitivity, stability, and cost-effectiveness.
Radiometric Substrates
Early sEH activity assays utilized radiolabeled epoxides. A common method is a partition assay where the radiolabeled epoxide substrate is separated from the more polar radiolabeled diol product by solvent extraction.
-
[3H]-trans-1,3-diphenylpropene oxide ([3H]-tDPPO): A widely used substrate that is rapidly hydrolyzed by sEH.[15] The assay involves partitioning the substrate into an organic solvent (e.g., isooctane) while the diol product remains in the aqueous phase for scintillation counting.[15][16]
-
[14C]-cis-9,10-epoxystearic acid: This substrate is considered to more closely mimic the structure of natural fatty acid substrates.[15]
While sensitive, radiometric assays are costly, labor-intensive, and involve handling radioactive materials, making them unsuitable for large-scale screening.[14]
Spectrophotometric Substrates
To overcome the limitations of radiometric assays, colorimetric substrates were developed.
-
4-nitrophenyl-trans-2,3-epoxy-3-phenylpropyl carbonate (NEPC): This substrate was used to screen chemical libraries but suffers from low sensitivity, making it difficult to differentiate highly potent inhibitors.[14][17]
Fluorogenic Substrates
The major breakthrough for HTS was the development of highly sensitive fluorogenic substrates. These are cleverly designed molecules that are non-fluorescent until the sEH-catalyzed hydrolysis of their epoxide moiety triggers a chemical reaction that releases a highly fluorescent product.[8]
-
Mechanism: The common mechanism involves an epoxide hydrolysis followed by a rapid, spontaneous intramolecular cyclization. This cyclization releases a cyanohydrin, which under assay conditions decomposes to yield a stable and highly fluorescent aldehyde (e.g., 6-methoxy-2-naphthaldehyde).[8][18]
-
Key Examples:
-
(3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME): Selected for HTS due to its high aqueous stability and solubility. It is a widely used substrate in commercial sEH inhibitor screening kits.[8][18][19]
-
Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC): A highly specific substrate for human sEH, making it valuable for in vitro inhibition studies.[14][20]
-
The development of these substrates, particularly PHOME, enabled the robust, automated screening of large compound libraries, accelerating the discovery of novel sEH inhibitors.[8][21]
Table 2: Properties of Selected Synthetic sEH Substrates
| Substrate | Type | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Assay Concentration | Solubility Limit (µM) |
| [3H]-tDPPO | Radiometric | Mouse sEH | 2.80[15] | 26,200[15] | 50 µM[16] | N/A |
| [14C]-cis-9,10-epoxystearic acid | Radiometric | Mouse sEH | 11.0[15] | 3,460[15] | N/A | N/A |
| CMNPC | Fluorogenic | Human sEH | N/A | N/A | 5-10 µM[20] | 15-20[14] |
| PHOME | Fluorogenic | Human sEH | N/A | N/A | 50 µM (for HTS)[8] | >50[8] |
Experimental Protocols
Accurate measurement of sEH activity is fundamental to studying its function and identifying inhibitors. The following are detailed protocols for common assays.
Protocol 1: Fluorometric sEH Activity and Inhibition Assay
This protocol, adapted from methods using substrates like CMNPC or PHOME, is ideal for determining enzyme kinetics and inhibitor potency (IC50 values).[14][18][20]
Materials:
-
Recombinant human sEH (HsEH)
-
Fluorogenic substrate (e.g., PHOME or CMNPC)
-
Assay Buffer: 25 mM Bis-Tris HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)[14]
-
Test inhibitors and known control inhibitor (e.g., AUDA)[18]
-
DMSO (for dissolving substrate and inhibitors)
-
Black 96-well microtiter plates[20]
-
Fluorescence microplate reader (Excitation ~330 nm, Emission ~465 nm)[18]
Methodology:
-
Reagent Preparation:
-
Inhibitor Solutions: Prepare a serial dilution of the test inhibitor in Assay Buffer or DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.[14]
-
Enzyme Solution: Dilute the recombinant sEH stock in ice-cold Assay Buffer to the desired final concentration (e.g., 1-3 nM).[8][14]
-
Substrate Solution: Prepare a stock solution of the fluorescent substrate in DMSO (e.g., 1 mM). Immediately before use, dilute this stock in Assay Buffer to a working concentration that will yield the desired final assay concentration (e.g., 5-10 µM for CMNPC, 50 µM for PHOME HTS).[8][20]
-
-
Assay Procedure (for IC50 Determination):
-
To the wells of a black 96-well plate, add the serially diluted inhibitor solutions. Include a vehicle control (buffer with the same solvent concentration) and a no-enzyme background control.[18][20]
-
Add the diluted sEH enzyme solution to all wells except the no-enzyme control.
-
Incubate the plate containing the enzyme and inhibitor for 5 minutes at 30°C to allow for binding.[20]
-
Initiate the reaction by adding the pre-warmed substrate solution to all wells.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the slope of the linear phase of the kinetic curve.
-
Subtract the background fluorescence (from no-enzyme wells) from all readings.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Protocol 2: Radiometric sEH Partition Assay
This protocol is based on the differential partitioning of a radiolabeled substrate and its diol product.[15][16]
Materials:
-
Radiolabeled substrate (e.g., [3H]-tDPPO)
-
Purified enzyme or tissue homogenate
-
Assay Buffer (e.g., Sodium phosphate buffer, pH 7.4, with BSA)
-
Quenching/Extraction Solvents: Methanol and a nonpolar organic solvent like isooctane.[15]
-
Scintillation vials and scintillation fluid
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer and the enzyme solution. Pre-incubate at the desired temperature (e.g., 37°C).
-
Reaction Initiation: Add the radiolabeled substrate (dissolved in a minimal amount of organic solvent like ethanol) to start the reaction.
-
Incubation: Incubate for a fixed period during which the reaction rate is linear.
-
Reaction Quenching and Extraction: Stop the reaction by adding methanol, followed by isooctane. Vortex vigorously to partition the unreacted, nonpolar substrate into the isooctane phase, leaving the polar diol product in the aqueous/methanol phase.
-
Quantification: Centrifuge to separate the phases. Take an aliquot of the aqueous phase, add it to a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity in the aqueous phase corresponds to the amount of diol product formed, allowing for the calculation of enzyme activity.
Conclusion
The study of soluble epoxide hydrolase has been profoundly influenced by the discovery and strategic development of its substrates. The journey from endogenous lipid epoxides to high-sensitivity synthetic fluorogenic probes has been pivotal. Endogenous substrates like EETs established the physiological relevance of sEH in critical signaling pathways.[5] Subsequently, the development of synthetic substrates, evolving from cumbersome radiometric tools to robust fluorogenic reporters like PHOME, has revolutionized the field.[8][14] These advanced substrates have enabled high-throughput screening, which has been instrumental in the discovery of potent and selective sEH inhibitors. As research continues, these substrates remain essential tools for elucidating the complex roles of sEH in health and disease and for advancing the development of novel therapeutics targeting this important enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism [frontiersin.org]
- 5. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Soluble Epoxide Hydrolase in Metabolism of PUFAs in Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Soluble Epoxide Hydrolase Inhibition, Epoxygenated Fatty Acids and Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Frontiers | Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis [frontiersin.org]
- 14. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved radiolabeled substrates for soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
- 21. Development of a high-throughput screen for soluble epoxide hydrolase inhibition [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Principle of sEH Activity Detection Using Epoxy Fluor 7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent probe Epoxy Fluor 7, detailing its mechanism, application, and the protocols for the detection of soluble epoxide hydrolase (sEH) activity.
Core Principle of sEH Activity Detection
Soluble epoxide hydrolase (sEH), also known as EPHX2, is a key enzyme in the metabolism of signaling lipids.[1] It is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which possess vasodilatory and anti-inflammatory properties, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1] The inhibition of sEH is a promising therapeutic strategy for conditions like hypertension and inflammation.[1]
This compound, also known as cyano(6-methoxy-2-napthalenyl)methyl[(2,3)-3-phenyloxiranyl]methyl ester, carbonic acid (CMNPC), is a sensitive fluorescent substrate developed for the kinetic analysis of sEH activity.[1][2][3] The principle of detection is based on a two-step enzymatic and chemical reaction process:
-
Enzymatic Hydrolysis: The non-fluorescent this compound is hydrolyzed by sEH at the epoxide moiety to form an unstable diol intermediate.[1][2]
-
Intramolecular Cyclization and Decomposition: The resulting diol undergoes a rapid intramolecular cyclization, leading to its decomposition. This process releases the highly fluorescent product, 6-methoxy-2-naphthaldehyde.[1][2][4]
The increase in fluorescence intensity is directly proportional to the sEH activity, allowing for a continuous and sensitive measurement of the enzyme's catalytic rate.[4] This fluorescence-based assay is reported to be approximately 100 times more sensitive than previous spectrophotometric methods.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Species | Notes |
| Chemical Formula | C₂₃H₁₉NO₅ | N/A | [2] |
| Molecular Weight | 389.4 g/mol | N/A | [2][5] |
| Excitation Wavelength (λex) | ~330 nm | N/A | For the fluorescent product, 6-methoxy-2-naphthaldehyde.[1][2] |
| Emission Wavelength (λem) | ~465 nm | N/A | For the fluorescent product, 6-methoxy-2-naphthaldehyde.[1][2] |
| Solubility Limit in Assay Buffer | 15-20 µM | N/A | In 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA.[6] |
| Vmax/Km | 12.5 ± 1.0 pmol/min/µM | Human sEH | Due to low solubility, accurate determination of individual Km and Vmax was not possible.[2] |
| Vmax/Km | 14.3 ± 1.3 pmol/min/µM | Murine sEH | Due to low solubility, accurate determination of individual Km and Vmax was not possible.[2] |
| kcat/Km | 0.368 /s/µM | Human sEH | [2] |
| kcat/Km | 0.172 /s/µM | Murine sEH | [2] |
| Recommended Substrate Concentration for IC₅₀ | 5 µM | Human & Murine sEH | This concentration is likely below the Km.[6] |
| Recommended Enzyme Concentration for IC₅₀ | ~1 nM (0.96 nM for human, 0.88 nM for murine) | Human & Murine sEH | To ensure the hydrolysis of the epoxide is the rate-limiting step.[6] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | N/A | Stock solution typically prepared in DMSO. |
Experimental Protocols
This section outlines a detailed methodology for determining the IC₅₀ of a test compound on sEH activity using this compound.
Materials:
-
Recombinant human or murine sEH
-
This compound (CMNPC)
-
Test inhibitor compound
-
Known sEH inhibitor (e.g., AUDA) as a positive control
-
Dimethyl sulfoxide (DMSO)
-
BisTris-HCl buffer (25 mM, pH 7.0)
-
Bovine Serum Albumin (BSA)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Protocol for sEH Inhibition Assay (IC₅₀ Determination):
-
Reagent Preparation:
-
Assay Buffer: Prepare 25 mM BisTris-HCl buffer, pH 7.0, containing 0.1 mg/mL BSA.[1][6]
-
sEH Enzyme Stock: Prepare a stock solution of the sEH enzyme in the assay buffer. The final concentration in the assay should be low enough to ensure linearity over the measurement period (e.g., ~1 nM).[6]
-
This compound Stock: Prepare a 1 mM stock solution of this compound in DMSO.[1] Just before use, dilute this stock in the assay buffer to a working concentration that will yield a final assay concentration of 5 µM.[1][6]
-
Inhibitor Solutions: Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions of the test inhibitor in the assay buffer.[1] Also prepare solutions for a positive control (known sEH inhibitor) and a vehicle control (assay buffer with the same final concentration of DMSO as the inhibitor solutions).[1]
-
-
Assay Procedure:
-
In a 96-well plate, add the sEH enzyme to each well (except for the no-enzyme control wells).[1]
-
Add the serially diluted inhibitor solutions to the respective wells.[1]
-
Include wells for the positive control and vehicle control.[1]
-
Incubate the plate containing the enzyme and inhibitor for 5 minutes at 30°C.[6]
-
Initiate the enzymatic reaction by adding the diluted this compound substrate solution to all wells.[1][6]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data by setting the activity of the vehicle control as 100% and the no-enzyme control as 0%.[1]
-
Plot the percentage of sEH activity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces sEH activity by 50%.[1]
-
Mandatory Visualizations
Caption: Reaction mechanism of this compound with sEH.
Caption: Workflow for an sEH inhibition assay using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Biochemicals - CAT N°: 10008610 [bertin-bioreagent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of soluble and microsomal epoxide hydrolase by zinc and other metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of fluorescent substrates for microsomal epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical characteristics of Epoxy Fluor 7
An In-depth Technical Guide to the Physical and Chemical Characteristics of Epoxy Fluor 7
For Researchers, Scientists, and Drug Development Professionals
This compound, also known by its chemical name cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate and catalog number HY-121941, is a highly sensitive fluorescent substrate developed for the continuous monitoring of soluble epoxide hydrolase (sEH) activity.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and its mechanism of action as a fluorogenic substrate.
Core Physical and Chemical Properties
Table 1: General and Spectroscopic Properties of this compound
| Property | Value |
| Chemical Formula | C₂₃H₁₉NO₅ |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 863223-43-2 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Fluorescence | Hydrolyzed product exhibits fluorescence |
| Excitation Wavelength | 330 nm |
| Emission Wavelength | 465 nm |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 10 mg/mL |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL |
| Ethanol | 5 mg/mL |
Synthesis and Experimental Protocols
The synthesis of this compound involves a multi-step process, beginning with the preparation of key precursors: 6-methoxy-2-naphthaldehyde and trans-(3-phenyloxiran-2-yl)methanol. These are then used to construct the final molecule.
Synthesis of Precursor: 6-methoxy-2-naphthaldehyde
A common route to 6-methoxy-2-naphthaldehyde involves the bromination and subsequent formylation of 2-methoxynaphthalene.
Experimental Protocol:
-
Bromination: 2-methoxynaphthalene is reacted with bromine in glacial acetic acid to yield 6-bromo-2-methoxynaphthalene.
-
Formylation: The resulting 6-bromo-2-methoxynaphthalene is then reacted with N,N-dimethylformamide (DMF) in the presence of a strong base like n-butyllithium at low temperatures (-78°C) to introduce the aldehyde group, yielding 6-methoxy-2-naphthaldehyde.
-
Purification: The crude product is purified by column chromatography on silica gel.
Synthesis of this compound
The final assembly of this compound is detailed in the seminal paper by Jones et al. (2005). The key steps are outlined below:
Experimental Protocol:
-
Formation of the Cyanohydrin: 6-methoxy-2-naphthaldehyde is reacted with a cyanide source to form the corresponding cyanohydrin, cyano(6-methoxy-naphthalen-2-yl)methanol.
-
Epoxide Precursor: The commercially available trans-(3-phenyloxiran-2-yl)methanol serves as the epoxide component.
-
Coupling Reaction: The cyanohydrin and the epoxide precursor are coupled using a suitable activating agent, such as a chloroformate, to form the final carbonate linkage of this compound.
-
Purification: The final product is purified using chromatographic techniques to ensure high purity for use in sensitive enzymatic assays.
Mechanism of Action and Signaling Pathway
This compound is designed to be non-fluorescent in its native state. Upon enzymatic hydrolysis by soluble epoxide hydrolase (sEH), the epoxide ring is opened, leading to the formation of a diol. This diol intermediate is unstable and undergoes a spontaneous intramolecular cyclization, which results in the release of the highly fluorescent product, 6-methoxy-2-naphthaldehyde. The intensity of the fluorescence is directly proportional to the sEH activity.
The workflow for utilizing this compound in a typical sEH inhibition assay is depicted below.
Caption: Workflow for a soluble epoxide hydrolase (sEH) inhibition assay using this compound.
The enzymatic reaction pathway illustrating the conversion of this compound to its fluorescent product is shown below.
Caption: Enzymatic conversion of this compound to a fluorescent product by sEH.
References
Epoxy Fluor 7: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Epoxy Fluor 7, a key fluorescent substrate for the enzyme soluble epoxide hydrolase (sEH). Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, its mechanism of action, and comprehensive protocols for its use in sEH activity assays.
Core Compound Specifications
This compound, also known as cyano(6-methoxy-2-napthalenyl)methyl[(2,3)-3-phenyloxiranyl]methyl ester, carbonic acid, or CMNPC, is a well-characterized molecular tool for studying the activity of soluble epoxide hydrolase.[1][2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 863223-43-2 | [1][2][3] |
| Molecular Formula | C23H19NO5 | [2][3][4] |
| Molecular Weight | 389.4 g/mol | [2][3][4][5] |
| Purity | ≥98% | [2] |
| Formulation | Crystalline solid | [2] |
Physicochemical and Spectroscopic Properties
The utility of this compound as a fluorescent probe is defined by its solubility and spectral characteristics. This information is critical for accurate experimental design and data interpretation.
| Property | Value | Reference |
| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 5 mg/ml | [3][6] |
| Excitation Maximum (hydrolyzed product) | 330 nm | [3] |
| Emission Maximum (hydrolyzed product) | 465 nm | [3] |
| Storage | -20°C | [3] |
| Stability | ≥ 4 years at -20°C | [3] |
Mechanism of Action and the Soluble Epoxide Hydrolase Pathway
This compound is a non-fluorescent molecule that becomes a potent fluorophore upon enzymatic action by soluble epoxide hydrolase (sEH).[3] sEH is a critical enzyme in the metabolism of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[4][7] These EpFAs are generated from polyunsaturated fatty acids via the cytochrome P450 pathway and are known to have anti-inflammatory and analgesic effects.[4][7]
The sEH enzyme hydrolyzes the epoxide group of EpFAs to their corresponding diols, which are generally considered pro-inflammatory.[4][8] By measuring the activity of sEH, researchers can investigate its role in various physiological and pathological processes, including inflammation, pain, and hypertension.[4][7][9]
The enzymatic reaction of sEH on this compound results in a diol intermediate.[3] This intermediate then undergoes spontaneous cyclization and decomposition to yield the highly fluorescent product, 6-methoxy-2-naphthaldehyde.[3] The intensity of the fluorescence is directly proportional to the sEH activity.
Experimental Protocols
The following protocols are generalized from common methodologies for measuring sEH activity using this compound. Specific concentrations and incubation times may require optimization depending on the enzyme source (e.g., purified recombinant enzyme vs. cell lysate) and experimental goals.
Materials and Reagents
-
Recombinant human or murine sEH
-
This compound
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
sEH inhibitors (for inhibition studies)
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader
sEH Activity Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant sEH to the desired concentration in Assay Buffer. Keep the enzyme on ice.
-
For inhibition studies, prepare stock solutions of inhibitors in DMSO and make serial dilutions.
-
-
Assay Procedure:
-
To the wells of a black microplate, add the desired volume of Assay Buffer.
-
For inhibitor screening, add the test compounds at various concentrations. For control wells, add the vehicle (e.g., DMSO).
-
Add the diluted sEH enzyme solution to each well.
-
Incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding the this compound substrate solution to each well. The final substrate concentration is typically in the low micromolar range.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence kinetically over a period of 15 to 30 minutes, with readings taken every 30 to 60 seconds.
-
Set the excitation wavelength to 330 nm and the emission wavelength to 465 nm.
-
-
Data Analysis:
-
Determine the rate of the reaction (increase in fluorescence per unit of time) for each well.
-
For inhibition studies, plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Cell-Based sEH Activity Assay
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Harvest the cells and wash them with an appropriate buffer.
-
Lyse the cells using a suitable lysis buffer (e.g., containing digitonin).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic sEH.
-
-
Assay Procedure:
-
Follow the sEH activity assay protocol described above, using the cell lysate as the source of the enzyme.
-
It is important to include appropriate controls, such as a lysate from cells known to have low or no sEH activity, and to determine the protein concentration of each lysate for normalization.
-
Applications in Research and Drug Discovery
This compound is a valuable tool for:
-
High-throughput screening (HTS) of sEH inhibitors.[3]
-
Determining the potency and structure-activity relationships (SAR) of sEH inhibitors.
-
Investigating the biochemical and physiological roles of sEH in various disease models.
-
Studying the effects of genetic variations on sEH activity.
The sensitivity and reliability of the assay using this compound make it a superior alternative to older colorimetric methods.[6]
This technical guide serves as a comprehensive resource for the effective utilization of this compound in soluble epoxide hydrolase research. For further details, please refer to the cited literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. guidechem.com [guidechem.com]
- 7. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Epoxy Fluor 7: History, Initial Research, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Epoxy Fluor 7, a key fluorescent substrate used in the study of soluble epoxide hydrolase (sEH). It covers the initial research that led to its development, its mechanism of action, detailed experimental protocols for its use, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
History and Initial Research
This compound, chemically known as cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC), was developed as a sensitive fluorescent substrate for soluble epoxide hydrolase (sEH) to overcome the limitations of existing assays. The inhibition of mammalian sEH had shown promise as a therapeutic strategy for conditions like hypertension and vascular inflammation.[1][2] However, the spectrophotometric and radioactive assays available at the time lacked the sensitivity required to differentiate highly potent inhibitors.[1][2]
The foundational research, published in 2005 by Jones et al., described the design and synthesis of a series of fluorescent α-cyanoester and α-cyanocarbonate epoxides.[1] The goal was to create a substrate that would yield a highly fluorescent product upon hydrolysis by sEH, enabling a more sensitive and high-throughput screening method for sEH inhibitors.[1] Among the compounds synthesized, this compound (referred to as compound 7 in the paper) was identified as having the highest specificity for the human sEH enzyme.[1][2] This new assay demonstrated a 100-fold greater sensitivity compared to the previously used spectrophotometric assay.[1]
Mechanism of Action
This compound is a non-fluorescent molecule that becomes fluorescent upon enzymatic action by sEH. The mechanism involves the hydrolysis of the epoxide ring by sEH, which is the rate-limiting step. This hydrolysis results in the formation of a diol intermediate. This unstable diol then undergoes a spontaneous intramolecular cyclization, leading to the release of a highly fluorescent aldehyde product, 6-methoxy-2-naphthaldehyde. The intensity of the fluorescence is directly proportional to the sEH activity, allowing for a quantitative measurement of the enzyme's catalytic rate.[1]
dot digraph "Epoxy_Fluor_7_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
"this compound" [fillcolor="#F1F3F4", fontcolor="#202124"]; sEH [label="Soluble Epoxide\nHydrolase (sEH)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "Diol Intermediate" [fillcolor="#F1F3F4", fontcolor="#202124"]; "6-Methoxy-2-naphthaldehyde" [label="6-Methoxy-2-naphthaldehyde\n(Fluorescent)", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style=filled];
"this compound" -> sEH [label="Hydrolysis", color="#34A853"]; sEH -> "Diol Intermediate" [color="#34A853"]; "Diol Intermediate" -> "6-Methoxy-2-naphthaldehyde" [label="Intramolecular\nCyclization", style=dashed, color="#EA4335"]; } dot Caption: Mechanism of Action of this compound.
Signaling Pathway of Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase is a key enzyme in the metabolism of arachidonic acid. Cytochrome P450 epoxygenases convert arachidonic acid into epoxyeicosatrienoic acids (EETs), which are signaling molecules with generally beneficial effects, including vasodilation and anti-inflammatory properties. sEH hydrolyzes these EETs into their corresponding dihydroxyeicosatrienoic acids (DHETs), which are often less biologically active. By inhibiting sEH, the levels of protective EETs can be maintained, which is the therapeutic rationale for developing sEH inhibitors.[1][3]
Quantitative Data
The following tables summarize key quantitative data for this compound, primarily from the initial research by Jones et al. (2005).
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Chemical Name | cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate | [1] |
| CAS Number | 863223-43-2 | - |
| Molecular Formula | C₂₃H₁₉NO₅ | [1] |
| Molecular Weight | 389.4 g/mol | [1] |
| Excitation Wavelength | 330 nm | [1] |
| Emission Wavelength | 465 nm | [1] |
| Aqueous Solubility | 15-20 µM | [1] |
Table 2: Michaelis-Menten Kinetic Parameters for this compound
| Enzyme | KM (µM) | kcat (s⁻¹) | kcat/KM (s⁻¹µM⁻¹) | Reference |
| Human sEH | 5.2 ± 1.1 | 1.9 ± 0.2 | 0.368 | [1] |
| Murine sEH | 13.4 ± 1.6 | 2.3 ± 0.1 | 0.172 | [1] |
Table 3: IC₅₀ Values of Known sEH Inhibitors Determined Using the this compound Assay
| Inhibitor | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) | Reference |
| AUDA | 2.3 ± 0.1 | 6.0 ± 0.3 | [1] |
| APAU | 4.9 ± 0.2 | 20.0 ± 0.8 | [1] |
| CUDA | 10.3 ± 0.5 | 11.4 ± 0.4 | [1] |
| DCU | 39.8 ± 2.6 | 23.9 ± 1.9 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments using this compound, based on the methodologies described in the literature.[1][4]
This protocol is used to determine the rate of substrate turnover by the sEH enzyme.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Recombinant human or murine sEH
-
Assay Buffer: 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA
-
Black 96-well microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Immediately before use, predilute the stock solution 1:25 in assay buffer.
-
Enzyme Preparation: Prepare a series of dilutions of the recombinant sEH enzyme in the assay buffer.
-
Assay: a. To the wells of a black 96-well plate, add 150 µL of each enzyme dilution. b. Pre-incubate the plate at 30°C for 5 minutes. c. Initiate the reaction by adding 50 µL of the diluted this compound solution to each well. The final substrate concentration will be 10 µM. d. Immediately begin monitoring the increase in fluorescence (Excitation: 330 nm, Emission: 465 nm) over time in a microplate reader.
-
Data Analysis: a. Calculate the initial reaction velocities (v₀) from the linear portion of the fluorescence versus time plot. b. Plot the initial velocities against the corresponding enzyme concentrations. The slope of this line represents the specific activity of the enzyme.
This protocol is used to determine the IC₅₀ value of a potential sEH inhibitor.
Materials:
-
Same as for the specific activity assay, plus the test inhibitors.
Procedure:
-
Preparation: a. Prepare serial dilutions of the test inhibitor in DMSO, and then dilute into the assay buffer. b. Prepare a working solution of sEH (e.g., 0.96 nM for human sEH).
-
Assay: a. In a 96-well plate, combine the sEH solution with the various concentrations of the inhibitor. Include a control with no inhibitor. b. Incubate the enzyme and inhibitor mixture for 5 minutes at 30°C. c. Initiate the reaction by adding this compound to a final concentration of 5 µM. d. Monitor the fluorescence as described in the specific activity assay.
-
Data Analysis: a. Determine the rate of reaction for each inhibitor concentration. b. Calculate the percentage of sEH activity relative to the control without inhibitor. c. Plot the percentage of sEH activity against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A thiol redox sensor in soluble epoxide hydrolase enables oxidative activation by intra-protein disulfide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of Epoxy Fluor 7 and Its Hydrolytic Product: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Epoxy Fluor 7, a sensitive fluorogenic substrate for soluble epoxide hydrolase (sEH), and its fluorescent product, 6-methoxy-2-naphthaldehyde. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on sEH inhibition.
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxy fatty acids, which are signaling molecules involved in the regulation of blood pressure, inflammation, and pain. Inhibition of sEH is a promising therapeutic strategy for various cardiovascular and inflammatory diseases. This compound has emerged as a valuable tool for high-throughput screening of sEH inhibitors due to its favorable spectroscopic properties. Upon enzymatic hydrolysis by sEH, the essentially non-fluorescent this compound is converted into the highly fluorescent 6-methoxy-2-naphthaldehyde, providing a robust and sensitive measure of enzyme activity.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its product, 6-methoxy-2-naphthaldehyde, is presented in Table 1.
| Property | This compound | 6-methoxy-2-naphthaldehyde |
| Synonyms | cyano(6-methoxy-2-napthalenyl)methyl[(2,3)-3-phenyloxiranyl]methyl ester, carbonic acid; CMNPC | MONAL-62 |
| CAS Number | 863223-43-2 | 3453-33-6 |
| Molecular Formula | C₂₃H₁₉NO₅ | C₁₂H₁₀O₂ |
| Molecular Weight | 389.4 g/mol | 186.21 g/mol |
| Appearance | Crystalline solid | White to light yellow powder |
| Purity | ≥98% | ≥98% |
Spectroscopic Properties
The enzymatic hydrolysis of this compound by sEH results in a significant change in the spectroscopic properties of the molecule, forming the basis of the fluorometric assay.
This compound (Substrate)
This compound is designed to be a substrate with low intrinsic fluorescence. The primary spectroscopic feature of interest for the substrate is its ultraviolet (UV) absorption.
| Spectroscopic Parameter | Value |
| UV Absorption Maximum (λmax) | 234 nm |
| Molar Extinction Coefficient (ε) | Data not available |
| Fluorescence | Essentially non-fluorescent in aqueous solutions |
| Fluorescence Quantum Yield (Φ) | Not applicable |
| Fluorescence Lifetime (τ) | Not applicable |
6-methoxy-2-naphthaldehyde (Product)
The product of the enzymatic reaction, 6-methoxy-2-naphthaldehyde, is a highly fluorescent molecule. Its spectroscopic properties are well-characterized and are summarized in Table 3.
| Spectroscopic Parameter | Value |
| UV Absorption Maximum (λmax) | ~330 nm |
| Molar Extinction Coefficient (ε) | Data not available |
| Fluorescence Excitation Maximum | 330 nm |
| Fluorescence Emission Maximum | 465 nm |
| Fluorescence Quantum Yield (Φ) | Data not available in aqueous buffer |
| Fluorescence Lifetime (τ) | Data not available in aqueous buffer |
Enzymatic Reaction and Experimental Workflow
The hydrolysis of this compound by sEH is a two-step process that leads to the formation of the fluorescent product.
Signaling Pathway
Caption: Enzymatic conversion of this compound by sEH.
Experimental Workflow
A typical workflow for an sEH activity assay using this compound in a high-throughput screening format is depicted below.
Caption: High-throughput sEH activity assay workflow.
Experimental Protocols
The following is a detailed protocol for a soluble epoxide hydrolase activity assay using this compound, adapted from the work of Jones et al. (2005) and other sources.
Materials and Reagents
-
This compound (Cayman Chemical or equivalent)
-
Recombinant human or murine sEH
-
Bis-Tris-HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
Black 96-well microtiter plates (e.g., Corning Costar)
-
Fluorescence microplate reader
Preparation of Solutions
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C.
-
Enzyme Solution: Dilute the recombinant sEH to the desired concentration in Bis-Tris-HCl buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.
Assay Procedure
-
To each well of a black 96-well microtiter plate, add 150 µL of the enzyme solution (or buffer for control wells). If testing inhibitors, add the inhibitor dissolved in DMSO (final DMSO concentration should be ≤1%) and pre-incubate with the enzyme for a specified time (e.g., 15 minutes) at 30°C.
-
Initiate the reaction by adding 50 µL of a 40 µM working solution of this compound in assay buffer to each well (final concentration of 10 µM). The working solution is prepared by diluting the 1 mM stock solution 1:25 in assay buffer.
-
Incubate the plate at 37°C for 30 minutes. The incubation time can be optimized based on the enzyme concentration and activity.
-
Measure the fluorescence intensity using a microplate reader with excitation set to 330 nm and emission set to 465 nm.[2]
Data Analysis
The activity of sEH is proportional to the rate of increase in fluorescence. For inhibitor screening, the percentage of inhibition can be calculated by comparing the fluorescence in the wells with the inhibitor to the control wells without the inhibitor.
Conclusion
This compound is a robust and sensitive substrate for the measurement of soluble epoxide hydrolase activity. Its favorable spectroscopic properties, particularly the large Stokes shift and the significant increase in fluorescence upon hydrolysis, make it an ideal tool for high-throughput screening of sEH inhibitors. This guide provides the essential spectroscopic data and a detailed experimental protocol to facilitate the use of this compound in drug discovery and related research fields. Further characterization of the quantum yield and lifetime of the fluorescent product, 6-methoxy-2-naphthaldehyde, in aqueous buffers would be beneficial for more quantitative biophysical studies.
References
Methodological & Application
Application Notes and Protocols for Cell-Based Soluble Epoxide Hydrolase (sEH) Activity Assays Using Epoxy Fluor 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids derived from arachidonic acid by cytochrome P450 epoxygenases and possess generally anti-inflammatory, vasodilatory, and anti-fibrotic properties. By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH diminishes these protective effects.[1][2][3] Inhibition of sEH has therefore emerged as a promising therapeutic strategy for a range of cardiovascular, inflammatory, and neurodegenerative diseases.[1][4][5]
These application notes provide a detailed guide for utilizing Epoxy Fluor 7 (EF7), a sensitive fluorescent substrate, to measure sEH activity directly within cultured cells. This cell-based assay format is crucial for identifying and characterizing sEH inhibitors that are effective in a physiological context, accounting for factors such as cell permeability and metabolism.
Assay Principle
The assay employs this compound, a non-fluorescent substrate that readily enters cells. Inside the cell, sEH hydrolyzes the epoxide moiety of EF7. This initial reaction is followed by a rapid intramolecular cyclization and decomposition of the resulting diol, which releases the highly fluorescent product, 6-methoxy-2-naphthaldehyde.[6][7] The increase in fluorescence, measured at an excitation wavelength of approximately 330 nm and an emission wavelength of 465 nm, is directly proportional to the sEH activity within the cells.[8][9]
Signaling Pathway and Experimental Workflow
To understand the context of the assay, it's important to visualize the biochemical pathway of sEH and the workflow of the experiment.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cell lines with known sEH expression, such as HepG2 (human liver carcinoma), Huh-7 (human liver carcinoma), or HEK293 (human embryonic kidney) cells.[10][11]
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or EMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (EF7): Typically supplied as a stock solution in DMSO.
-
sEH Inhibitors: Known sEH inhibitors for use as positive controls (e.g., AUDA, TPPU) and test compounds.
-
Cell Lysis Buffer: A buffer containing a mild detergent to release cytosolic enzymes (e.g., digitonin-based buffer).
-
Assay Buffer: A neutral pH buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4).
-
96-well plates: Black, clear-bottom plates are recommended for fluorescence assays.
-
Fluorescence plate reader: Capable of excitation at ~330 nm and emission at ~465 nm.
Protocol 1: sEH Activity Measurement in Adherent Cells
This protocol is adapted from commercially available kits and published research.[7][9]
1. Cell Seeding and Treatment: a. Seed adherent cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. b. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment. c. The next day, treat the cells with various concentrations of test compounds or a known sEH inhibitor (positive control). Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 1-24 hours).
2. Cell Lysis: a. After treatment, carefully aspirate the culture medium from the wells. b. Wash the cells once with 150 µL of ice-cold PBS. c. Add 50 µL of ice-cold Lysis Buffer to each well. d. Incubate the plate on an orbital shaker with gentle agitation for 20 minutes at 4°C to ensure complete cell lysis.
3. sEH Activity Assay: a. Prepare the EF7 substrate solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM). b. Add 50 µL of the EF7 substrate solution to each well of the plate containing the cell lysate. c. Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. d. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, using an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.
4. Data Analysis: a. For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (RFU/min). b. Calculate the percentage of sEH inhibition for each compound concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100 c. Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
Quantitative data from sEH inhibition studies are crucial for comparing the potency of different compounds. The following tables summarize IC₅₀ values for known sEH inhibitors obtained using fluorescent assays.
Table 1: IC₅₀ Values of sEH Inhibitors against Purified Human sEH
| Inhibitor | IC₅₀ (nM) | Assay Substrate | Reference |
| AUDA | 3.2 ± 0.1 | This compound | [12] |
| CDU | 7.0 ± 0.2 | This compound | [12] |
| DCU | 52 ± 1 | This compound | [12] |
| TPPU | 1.1 ± 0.1 | This compound | [13] |
| AR9281 | 0.9 ± 0.1 | This compound | [13] |
Note: Data obtained using purified recombinant human sEH. IC₅₀ values in cell-based assays may differ due to factors like cell permeability and metabolism.
Table 2: Representative IC₅₀ Values of sEH Inhibitors in Cell-Based Assays
| Inhibitor | Cell Line | IC₅₀ (nM) | Assay Method | Reference |
| GSK2256294A | HEK293 | 0.66 | FP-based 14,15-DHET detection | [9] |
| Ciclesonide | Not specified | 100 | HTS with fluorescent substrate | [4] |
| SCH 79797 | Not specified | 372 | HTS with fluorescent substrate | [4] |
Assay Validation and Quality Control
To ensure the robustness and reliability of the cell-based sEH assay, it is essential to perform proper validation. The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[14]
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[15][16] A reported Z'-factor for a high-throughput sEH screening assay using a fluorescent substrate was 0.60, indicating excellent performance.[4]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High Background Fluorescence | - Autofluorescence of test compounds. - Autofluorescence from cell culture medium components (e.g., phenol red, riboflavin). - Spontaneous hydrolysis of this compound. | - Screen compounds for intrinsic fluorescence at the assay wavelengths before testing. - Use phenol red-free medium for the assay. - Run a "no-cell" control with substrate to determine the rate of spontaneous hydrolysis and subtract this from all readings. |
| Low Signal or No Activity | - Low sEH expression in the chosen cell line. - Inefficient cell lysis. - Degraded this compound substrate. - Incorrect filter settings on the plate reader. | - Use a cell line with higher sEH expression or transfect cells with an sEH expression vector. - Optimize the lysis buffer and incubation time. - Aliquot and store the EF7 stock solution at -80°C, protected from light and multiple freeze-thaw cycles. - Verify the excitation and emission wavelengths and bandwidth settings. |
| High Well-to-Well Variability | - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and consider using a multichannel pipette for reagent addition. - Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Non-linear Reaction Rate | - Substrate depletion. - Enzyme instability. | - Use a lower cell density or a shorter kinetic reading time. - Ensure that the assay is performed within the linear range of the enzyme activity. |
Conclusion
The cell-based sEH activity assay using this compound is a robust and sensitive method for identifying and characterizing sEH inhibitors in a physiologically relevant setting. By following the detailed protocols and paying close attention to assay validation and potential troubleshooting issues, researchers can obtain reliable and reproducible data to advance the development of novel sEH-targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. youtube.com [youtube.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sEH inhibitor-7 - Immunomart [immunomart.com]
- 9. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. drugtargetreview.com [drugtargetreview.com]
Application Note: High-Throughput Screening of sEH Inhibitors with Epoxy Fluor 7
Audience: Researchers, scientists, and drug development professionals.
Introduction
Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2] By inhibiting sEH, the beneficial effects of EETs can be prolonged, making sEH a promising therapeutic target for conditions such as hypertension, inflammation, and pain.[3][4][5] High-throughput screening (HTS) is a crucial methodology for discovering novel sEH inhibitors from large compound libraries.[1][6]
This document provides a detailed protocol for a robust and sensitive HTS assay for sEH inhibitors using Epoxy Fluor 7, a fluorogenic substrate.[7][8] The assay is based on the principle that the hydrolysis of the non-fluorescent this compound by sEH yields a highly fluorescent product, allowing for the quantification of enzyme activity.[7][9]
Assay Principle
The screening assay utilizes the pro-fluorescent substrate this compound. The sEH enzyme catalyzes the hydrolysis of the epoxide moiety in this compound. This initial reaction is followed by an intramolecular cyclization and decomposition, which releases the highly fluorescent molecule 6-methoxy-2-naphthaldehyde (6M2N).[7] The increase in fluorescence intensity is directly proportional to sEH activity. Potential inhibitors will decrease the rate of fluorescence generation. The reaction can be monitored kinetically using a fluorescence microplate reader with excitation at approximately 330 nm and emission at approximately 465 nm.[8][9][10]
sEH Signaling Pathway and Inhibition
Soluble epoxide hydrolase is a critical regulator in the metabolism of epoxy fatty acids (EpFAs). As depicted below, cytochrome P450 (CYP) epoxygenases convert polyunsaturated fatty acids like arachidonic acid into EETs. These EETs have various beneficial effects, including anti-inflammatory and vasodilatory actions. sEH hydrolyzes these EETs to DHETs, diminishing their activity. sEH inhibitors block this hydrolysis, thereby increasing the bioavailability of EETs and enhancing their protective effects.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. A thiol redox sensor in soluble epoxide hydrolase enables oxidative activation by intra-protein disulfide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Epoxy Fluor 7 Assay with Purified Human and Mouse sEH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the Epoxy Fluor 7 (EF7) assay to measure the enzymatic activity of purified human and mouse soluble epoxide hydrolase (sEH). This fluorogenic assay offers a sensitive and continuous method for characterizing sEH activity and screening for potential inhibitors.
Introduction
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory properties.[1] By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH plays a crucial role in regulating inflammation, blood pressure, and pain.[2][3] Inhibition of sEH is a promising therapeutic strategy for various cardiovascular and inflammatory diseases.[4]
The this compound assay is a robust method for determining sEH activity.[5] The non-fluorescent substrate, this compound, is hydrolyzed by sEH to a diol intermediate. This intermediate then undergoes spontaneous cyclization and decomposition to yield the highly fluorescent product, 6-methoxy-2-naphthaldehyde. The rate of fluorescence increase is directly proportional to the sEH activity.[5][6]
Principle of the Assay
The this compound assay is based on a two-step reaction mechanism. First, soluble epoxide hydrolase catalyzes the hydrolysis of the epoxide ring in the this compound substrate. The resulting diol is unstable and rapidly rearranges, leading to the release of a fluorescent product, 6-methoxy-2-naphthaldehyde. The fluorescence of this product can be monitored in real-time to determine the rate of the enzymatic reaction.
Signaling Pathway
Experimental Workflow
Data Presentation
The following tables summarize typical kinetic parameters for human and mouse sEH with an this compound-like substrate. Note that these values can vary depending on the exact assay conditions and enzyme preparation.
Table 1: Kinetic Parameters for Human and Mouse sEH
| Enzyme | Substrate | Vmax/KM (pmol/min/µM) | kcat/KM (s⁻¹µM⁻¹) | Reference |
| Human sEH | Compound 7 | 12.5 ± 1.0 | 0.368 | [7] |
| Murine sEH | Compound 7 | 14.3 ± 1.3 | 0.172 | [7] |
*Compound 7, cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate, is structurally very similar to this compound and is expected to have comparable kinetic properties.
Table 2: Example IC50 Values of sEH Inhibitors
| Inhibitor | Human sEH IC50 (nM) | Mouse sEH IC50 (nM) | Reference |
| AUDA | - | - | [8] |
| GSK2256294A analog | 1.43 ± 0.04 | 7.71 ± 1.17 | [9] |
Experimental Protocols
Materials and Reagents
-
Purified recombinant human sEH
-
Purified recombinant mouse sEH
-
This compound (CMNPC)[5]
-
6-methoxy-2-naphthaldehyde (for standard curve)
-
Bis-Tris-HCl buffer (25 mM, pH 7.0)
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Reagent Preparation
-
Assay Buffer: Prepare 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.
-
This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mM. Store at -20°C, protected from light.[7]
-
Enzyme Working Solutions: Dilute the purified human or mouse sEH to the desired concentration in Assay Buffer. The final concentration in the well will typically be in the low nanomolar range (e.g., 1-10 nM).[7] Keep the enzyme on ice.
-
6-methoxy-2-naphthaldehyde Standard Stock Solution: Prepare a 1 mM stock solution of 6-methoxy-2-naphthaldehyde in DMSO.
-
Standard Curve Solutions: Prepare a series of dilutions of the 6-methoxy-2-naphthaldehyde standard stock solution in Assay Buffer to generate a standard curve (e.g., 0-10 µM).
Assay Procedure
-
Plate Setup: Add 150 µL of the appropriate enzyme working solution (human or mouse sEH) to the wells of a black 96-well microplate. For background controls, add 150 µL of Assay Buffer without the enzyme.
-
Pre-incubation: Incubate the plate at 30°C for 5 minutes.[7]
-
Substrate Preparation: During the pre-incubation, prepare the working substrate solution. Predilute the 1 mM this compound stock solution 1:25 in Assay Buffer.[7]
-
Reaction Initiation: Add 50 µL of the diluted this compound working solution to each well to initiate the reaction. The final substrate concentration will be 10 µM.[7]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 30°C. Measure the fluorescence intensity kinetically over a period of 10-30 minutes, with readings taken every 30-60 seconds. Use an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 465 nm.[5][10]
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the 6-methoxy-2-naphthaldehyde standards against their known concentrations to generate a standard curve.
-
Calculate Reaction Rate: For each well, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert Fluorescence to Product Concentration: Use the standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (µM/min or pmol/min).
-
Calculate Specific Activity: The specific activity of the enzyme can be calculated using the following formula: Specific Activity (pmol/min/µg) = (Rate of product formation (pmol/min)) / (Amount of enzyme in the well (µg))
-
Inhibitor Studies: To determine the IC50 of an inhibitor, perform the assay with a fixed concentration of enzyme and substrate and varying concentrations of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect from light. |
| Contaminated buffer or plate | Use fresh, high-purity reagents and new plates. | |
| Low signal | Inactive enzyme | Use a fresh enzyme aliquot. Ensure proper storage conditions. |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the plate reader. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a shorter measurement time. |
| Enzyme instability | Ensure the assay buffer and temperature are optimal for enzyme stability. |
Conclusion
The this compound assay is a highly sensitive and reliable method for characterizing the activity of purified human and mouse sEH. Its continuous nature makes it well-suited for kinetic studies and high-throughput screening of potential inhibitors. By following the detailed protocols and guidelines presented in these application notes, researchers can obtain accurate and reproducible data to advance their studies in sEH biology and drug discovery.
References
- 1. Förster resonance energy transfer competitive displacement assay for human soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diposit.ub.edu [diposit.ub.edu]
Preparation of Epoxy Fluor 7 Stock and Working Solutions: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, precise and consistent preparation of reagents is paramount for reproducible and reliable experimental outcomes. This document provides detailed application notes and protocols for the preparation of stock and working solutions of Epoxy Fluor 7, a sensitive fluorescent substrate for soluble epoxide hydrolase (sEH).
This compound is utilized to monitor the enzymatic activity of sEH, an enzyme of significant interest in drug development due to its role in metabolizing signaling lipids.[1][2] Accurate preparation of this reagent is the first step in robust assay development for screening potential sEH inhibitors.
Application Notes
This compound is a non-fluorescent molecule that, upon hydrolysis by sEH, forms a highly fluorescent product, 6-methoxy-2-naphthaldehyde.[3][4] This fluorogenic property allows for a sensitive and continuous kinetic assay of sEH activity. The excitation and emission maxima of the resulting fluorophore are approximately 330 nm and 465 nm, respectively.[2]
The substrate is suitable for use with purified sEH or cellular preparations and is amenable to high-throughput screening (HTS) formats for the identification of sEH inhibitors.[2][5] When working with cellular systems, it is crucial to use cell lines known to express sEH, such as HepG2 or Huh-7 cells.[3]
It is important to note that the aqueous solubility of this compound is low.[6] Therefore, it is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.[1][2] When preparing working solutions, care must be taken to ensure the final concentration of the organic solvent in the assay is low enough to not affect enzyme activity.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and use of this compound solutions.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 389.4 g/mol | [2] |
| Excitation Wavelength | ~330 nm | [2] |
| Emission Wavelength | ~465 nm | [2] |
| Appearance | White to off-white solid | [1] |
Table 2: Stock Solution Preparation and Storage
| Parameter | Recommendation | Reference |
| Solvent | DMSO | [1][2] |
| Stock Concentration | 1 mM - 10 mg/mL (25.68 mM) | [1][6] |
| Storage Temperature | -20°C or -80°C (sealed, protected from light) | [1] |
| Stability at -20°C | Up to 1 month | [1] |
| Stability at -80°C | Up to 6 months | [1] |
Table 3: Working Solution and Assay Parameters
| Parameter | Typical Range | Reference |
| Final Substrate Concentration | 5 µM - 50 µM | [5][6] |
| Assay Buffer | 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA | [5][6] |
| Final DMSO Concentration | < 1% (v/v) | [5] |
| Incubation Temperature | 30°C or 37°C | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.894 mg of this compound (Molecular Weight = 389.4 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid this compound. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming may be required to facilitate dissolution.[1]
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[1]
Protocol 2: Preparation of a 10 µM this compound Working Solution
This protocol describes the dilution of the 10 mM stock solution to a final working concentration of 10 µM in a typical assay buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay Buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution on ice.
-
Perform a serial dilution. For example, to prepare a 10 µM working solution for a 200 µL final assay volume in a 96-well plate: a. First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 998 µL of Assay Buffer. This results in a 20 µM intermediate solution. b. In the final assay well, add 100 µL of the 20 µM intermediate solution and 100 µL of the enzyme solution (in Assay Buffer). This will give a final this compound concentration of 10 µM.
-
Alternatively, for a direct addition to the assay, a predilution of the stock solution in buffer is recommended. For instance, predilute the 1 mM stock solution 1:25 in the assay buffer. Then, add 50 µL of this diluted solution to 150 µL of the enzyme solution in the well for a final concentration of 10 µM.[6]
-
Ensure the final concentration of DMSO in the assay is kept below 1% to minimize any effects on enzyme activity.[5]
-
The working solution should be prepared fresh for each experiment and kept on ice.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its use.
Caption: Experimental workflow for sEH activity assay using this compound.
Caption: Simplified signaling pathway of soluble epoxide hydrolase (sEH).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application of Epoxy Fluor 7 in Drug Discovery: Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy Fluor 7, also known as CMNPC (cyano(6-methoxy-2-napthalenyl)methyl[(2,3)-3-phenyloxiranyl]methyl ester, carbonic acid), is a highly sensitive fluorescent substrate for the enzyme soluble epoxide hydrolase (sEH).[1][2][3] In the field of drug discovery, this compound has become an invaluable tool for the high-throughput screening (HTS) and characterization of sEH inhibitors.[1][4] Inhibition of sEH is a promising therapeutic strategy for various diseases, including hypertension, inflammation, and pain, due to the enzyme's role in metabolizing beneficial epoxyeicosatrienoic acids (EETs).[5][6][7][8][9]
This document provides detailed application notes and protocols for the use of this compound in drug discovery research.
Mechanism of Action
The utility of this compound as a substrate for sEH lies in its fluorogenic properties. The non-fluorescent this compound is hydrolyzed by sEH at the epoxide moiety, leading to the formation of a diol.[1][3] This diol intermediate then undergoes intramolecular cyclization and decomposition to yield the highly fluorescent product, 6-methoxy-2-naphthaldehyde.[1][3] The increase in fluorescence intensity is directly proportional to the sEH enzyme activity and can be monitored at an excitation wavelength of approximately 330 nm and an emission wavelength of 465 nm.[1][3]
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| CAS Number | 863223-43-2 | [1] |
| Molecular Formula | C₂₃H₁₉NO₅ | [1] |
| Molecular Weight | 389.4 g/mol | [1] |
| Excitation Maximum | 330 nm | [1] |
| Emission Maximum | 465 nm | [1] |
| Purity | ≥98% | [10] |
| Formulation | Crystalline solid | [10] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 5 mg/ml | [1] |
Table 2: Michaelis-Menten Kinetic Parameters for sEH with this compound
| Enzyme Source | K_m_ (μM) | V_max_ (relative units) | Reference |
| Human sEH | ~5 | Not explicitly stated | [2] |
| Murine sEH | ~7 | Not explicitly stated | [2] |
Note: The exact V_max_ values are dependent on enzyme concentration and assay conditions. The reference indicates that the linear portion of the velocity versus substrate concentration curve was used for V_max_/K_m_ determination.
Table 3: IC₅₀ Values of Known sEH Inhibitors Determined Using the this compound Assay
| Inhibitor | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) | Rat sEH IC₅₀ (nM) | Reference |
| Ciclesonide | 100 | - | - | [5] |
| SCH 79797 | 372 | - | - | [5] |
| DuP-697 | 813 | - | - | [5] |
| VS1_mol41 | 0.4 | 0.08 | 0.16 | [11] |
| VS1_mol42 | 0.7 | 0.16 | 0.16 | [11] |
| sEHi 5 | 2 | - | - | [7] |
| Epoxykynin | 6.7 | - | - | [12] |
| N,N'-dicyclohexyl-urea (DCU) | In the tens of nanomolar | In the tens of nanomolar | - | [6] |
| N-cyclohexyl-N'-(3-phenylpropyl)-urea (CPU) | In the tens of nanomolar | In the tens of nanomolar | - | [6] |
Note: IC₅₀ values are highly dependent on assay conditions such as enzyme and substrate concentrations, buffer composition, and incubation time.
Experimental Protocols
Protocol 1: In Vitro sEH Activity Assay Using this compound
This protocol is designed to measure the activity of purified recombinant sEH.
Materials:
-
Purified recombinant human or murine sEH
-
This compound (stock solution in DMSO)
-
Assay Buffer: 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the sEH enzyme to the desired concentration (e.g., 1 nM for human sEH) in pre-warmed (30°C) Assay Buffer.
-
Prepare a working solution of this compound by diluting the DMSO stock solution in Assay Buffer to the desired final concentration (e.g., 5-10 μM).
-
-
Enzyme Incubation:
-
Add 150 μL of the diluted enzyme solution to the wells of the 96-well plate.
-
Incubate the plate at 30°C for 5 minutes to pre-warm the enzyme.
-
-
Initiate Reaction:
-
Add 50 μL of the this compound working solution to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm. Readings can be taken every minute for 15-30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed as the change in fluorescence units per minute.
-
Protocol 2: High-Throughput Screening (HTS) for sEH Inhibitors
This protocol is adapted for screening large compound libraries to identify potential sEH inhibitors.
Materials:
-
Purified recombinant human sEH
-
This compound
-
Assay Buffer: 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., AUDA)
-
Negative control (DMSO vehicle)
-
384-well black microtiter plates
-
Automated liquid handling systems
-
Fluorescence microplate reader
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test compounds, positive control, and negative control into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Add 10 μL of a pre-warmed (30°C) solution of sEH in Assay Buffer to each well.
-
-
Inhibitor Incubation:
-
Incubate the plate at 30°C for 5-15 minutes to allow the test compounds to interact with the enzyme.
-
-
Substrate Addition:
-
Add 10 μL of a pre-warmed solution of this compound in Assay Buffer to each well to start the reaction. The final concentration of this compound should be at or near its K_m_ value.
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
-
Fluorescence Reading:
-
Measure the endpoint fluorescence of each well using a microplate reader with excitation at 330 nm and emission at 465 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Hits can then be further characterized to determine their IC₅₀ values.
-
Visualizations
Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Caption: High-Throughput Screening Workflow for sEH Inhibitors.
Caption: Mechanism of this compound Hydrolysis by sEH.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. Discovery of the sEH Inhibitor Epoxykynin as a Potent Kynurenine Pathway Modulator - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Soluble Epoxide Hydrolase (sEH) Activity in Tissue Homogenates with Epoxy Fluor 7
Application Note & Protocol
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects.[1] By hydrolyzing EETs to their less active diol counterparts, sEH plays a significant role in regulating inflammation, blood pressure, and pain.[1][2] Consequently, sEH is a promising therapeutic target for a variety of cardiovascular and inflammatory diseases.[1][3] This application note provides a detailed protocol for the sensitive measurement of sEH activity in tissue homogenates using the fluorogenic substrate Epoxy Fluor 7.
This compound is a non-fluorescent substrate that is hydrolyzed by sEH to produce a highly fluorescent product, 6-methoxy-2-naphthaldehyde.[4][5][6] The resulting increase in fluorescence is directly proportional to sEH activity and can be monitored using a fluorescence microplate reader, providing a sensitive and continuous assay for enzyme activity.[5] This method is suitable for screening potential sEH inhibitors and for studying the regulation of sEH activity in various tissues.
Signaling Pathway of sEH
The primary role of sEH in signaling pathways is the conversion of epoxides, such as EETs, into diols. This conversion diminishes the beneficial effects of EETs, which include the interference with the pro-inflammatory nuclear factor κB (NF-κB) signaling pathway.[5] Therefore, inhibition of sEH preserves EET levels, leading to anti-inflammatory responses.[5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
How to reduce background fluorescence in Epoxy Fluor 7 assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing high background fluorescence in Epoxy Fluor 7 assays. The content is structured in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
A1: The this compound assay is a sensitive method for measuring the activity of the soluble epoxide hydrolase (sEH) enzyme.[1] this compound is a substrate that is not fluorescent until it is hydrolyzed by sEH, which releases a highly fluorescent product.[1][2] The rate of increase in fluorescence is directly proportional to the sEH enzyme activity.
References
Technical Support Center: Optimizing Epoxy Fluor 7 Concentration
<_
This guide provides troubleshooting advice and frequently asked questions for researchers using Epoxy Fluor 7 in kinetic assays. Proper concentration optimization is critical for achieving a robust signal-to-noise ratio while minimizing potential artifacts.
Understanding this compound
This compound is a sensitive, fluorogenic substrate designed to measure the activity of soluble epoxide hydrolase (sEH).[1][2] Upon hydrolysis by sEH, the probe undergoes a transformation that releases a highly fluorescent aldehyde product, 6-methoxy-2-naphthaldehyde.[2] The increase in fluorescence over time is directly proportional to sEH activity. This assay is particularly useful for high-throughput screening of sEH inhibitors.[2][3]
Key Probe Characteristics:
-
Mechanism: Enzymatic hydrolysis of the epoxy-carbonate releases a fluorescent aldehyde.[2][3]
-
Wavelengths: Excitation/Emission maxima of approximately 330/465 nm.[2]
-
Solubility: Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (5 mg/ml).[2]
Signaling Pathway Context
This compound is used to measure the activity of sEH, a key enzyme in the Cytochrome P450 epoxygenase pathway. This pathway metabolizes arachidonic acid into signaling molecules called epoxyeicosatrienoic acids (EETs). sEH hydrolyzes these EETs into less active dihydroxyeicosatrienoic acids (DHETs). By measuring sEH activity, researchers can investigate pathways related to inflammation, hypertension, and sepsis.[4]
sEH enzyme role in the arachidonic acid cascade and the assay principle.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration for this compound?
A: For a kinetic assay, the optimal concentration depends on the enzyme concentration and activity. A good starting point is to perform a matrix of varying enzyme and substrate concentrations.[3] Begin by titrating this compound in the low micromolar range (e.g., 1-10 µM) against a fixed, low concentration of purified sEH. The goal is to find a substrate concentration that is non-saturating (ideally at or below the Kₘ value) to ensure the reaction rate is proportional to enzyme activity, especially for inhibitor screening.
Q2: My fluorescence signal is too low. How can I improve it?
A: Low signal can stem from several factors. Use the following checklist to troubleshoot:
-
Enzyme Activity: Confirm your sEH enzyme is active and properly stored. Repeated freeze-thaw cycles can damage the enzyme.[5]
-
Probe Integrity: Ensure the this compound stock solution has been stored correctly (-80°C for long-term, protected from light) and has not expired.[1] Prepare fresh dilutions before the experiment.
-
Instrument Settings:
-
Verify the plate reader's excitation and emission wavelengths are set correctly (~330/465 nm).[2][6]
-
Optimize the gain setting. Too low a gain will result in a weak signal, but too high can increase background noise.[6]
-
Increase the number of flashes per well to average out readings and reduce variability.[7]
-
-
Assay Buffer: Ensure the assay buffer is at room temperature and has the correct pH (typically pH 7.0 for sEH assays).[3][5]
-
Concentrations: You may need to increase the concentration of the enzyme or the probe. However, be cautious when increasing probe concentration to avoid artifacts (see Q4).
Q3: I'm observing high background fluorescence. What are the common causes?
A: High background can mask the true signal from enzymatic activity. Consider these potential causes:
-
Autofluorescence:
-
Assay Plate: Always use black, opaque microplates for fluorescence assays to minimize background from the plate itself.[5]
-
Assay Components: Some buffers or media (like those containing phenol red) can be autofluorescent. If possible, run the assay in a simple buffer like Bis-Tris-HCl with BSA.[3][6]
-
-
Probe Degradation: Spontaneous hydrolysis of this compound can occur if not stored properly, leading to a high starting fluorescence. Use fresh aliquots for each experiment.
-
Contamination: Fluorescent contaminants in your sample or buffers can contribute to background.[8] Ensure all reagents and labware are clean.
-
Light Scattering: High concentrations of protein or precipitated compounds can cause light scatter. Ensure all solutions are clear and samples are centrifuged if necessary.
Q4: The reaction rate is not linear or plateaus too quickly. What's wrong?
A: This usually indicates a problem with the assay conditions.
-
Substrate Depletion: If the initial this compound concentration is too low relative to a high enzyme concentration, the substrate will be consumed rapidly, causing the reaction rate to slow and plateau. If you need to use a high enzyme concentration, you must also increase the probe concentration.
-
Enzyme Saturation: Conversely, if the probe concentration is too high (well above the Kₘ), the enzyme may be saturated. While this gives the maximal velocity (Vₘₐₓ), it makes the assay insensitive to inhibitors.[3]
-
Photobleaching: High-intensity excitation light or prolonged exposure can destroy the fluorescent product, leading to a signal decrease. Reduce the exposure time, sampling rate, or light intensity if possible.[6]
-
Inner Filter Effect: At very high probe concentrations, the substrate molecules can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. This is a key reason why excessive probe concentrations should be avoided.
A logical workflow for troubleshooting common kinetic assay issues.
Experimental Protocols & Data
Protocol: Optimizing this compound Concentration
This protocol describes how to determine the optimal probe concentration for an sEH kinetic assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C in small aliquots.[1]
-
Prepare a concentrated stock of purified sEH enzyme in an appropriate buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/ml BSA).[3]
-
Prepare the assay buffer. Keep all buffers at room temperature for the assay.[5]
-
-
Serial Dilution of Probe:
-
In a 96-well black, clear-bottom plate, perform a serial dilution of this compound in assay buffer to achieve final concentrations ranging from 0.1 µM to 50 µM.
-
Include wells with buffer only (no probe) for background subtraction and wells with probe only (no enzyme) to measure spontaneous hydrolysis.
-
-
Enzyme Addition & Kinetic Read:
-
Dilute the sEH enzyme stock to the desired final concentration in assay buffer.
-
Initiate the reaction by adding the diluted enzyme to all wells (except "no enzyme" controls).
-
Immediately place the plate in a kinetic plate reader pre-set to 30°C.
-
Read fluorescence (Ex: 330 nm, Em: 465 nm) every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
For each concentration, subtract the background fluorescence (wells with no enzyme).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve (RFU/min).
-
Plot V₀ versus this compound concentration.
-
Determine the Signal-to-Background (S/B) ratio at a specific time point (e.g., 30 minutes). S/B = (RFU with enzyme) / (RFU without enzyme).
-
Select the concentration that provides a robust signal and a high S/B ratio without reaching enzyme saturation. This concentration is often near the Kₘ value.
-
Data Presentation
Table 1: Example Titration of this compound
| This compound (µM) | Initial Velocity (V₀) (RFU/min) | Signal at 30 min (RFU) | Background at 30 min (RFU) | Signal-to-Background (S/B) Ratio |
| 0 | 0 | 55 | 55 | 1.0 |
| 1 | 450 | 13555 | 60 | 225.9 |
| 2.5 | 980 | 29455 | 68 | 433.2 |
| 5 | 1650 | 49555 | 80 | 619.4 |
| 10 | 2200 | 66055 | 110 | 600.5 |
| 20 | 2450 | 73555 | 150 | 490.4 |
| 40 | 2500 | 75055 | 250 | 300.2 |
Note: Data are for illustrative purposes only.
Interpretation: In this example, concentrations between 5 µM and 10 µM provide a strong linear velocity and an excellent S/B ratio. Above 10 µM, the velocity begins to plateau (indicating enzyme saturation), and the S/B ratio decreases due to higher background, likely from the inner filter effect or probe instability at higher concentrations. A concentration of 5 µM would be a suitable choice for subsequent inhibitor screening assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Biochemicals - CAT N°: 10008610 [bertin-bioreagent.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting low signal in Epoxy Fluor 7 sEH assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Epoxy Fluor 7 soluble epoxide hydrolase (sEH) assay. It is designed for researchers, scientists, and drug development professionals to help resolve common issues, particularly low signal, encountered during their experiments.
Troubleshooting Guide: Low Signal
This guide addresses specific issues that can lead to a lower-than-expected fluorescent signal in the this compound sEH assay.
Question: Why is my fluorescent signal weak or absent?
Answer: A low or absent signal can stem from several factors related to the enzyme, substrate, assay conditions, or instrumentation. Below is a systematic guide to troubleshoot this issue.
Enzyme-Related Issues
| Potential Cause | Troubleshooting Steps |
| Inactive sEH Enzyme | - Ensure the enzyme has been stored correctly, typically at -80°C in aliquots to avoid repeated freeze-thaw cycles.[1] - Use a fresh aliquot of the enzyme. - Run a positive control with a known active sEH enzyme to verify assay components are working.[2] |
| Insufficient Enzyme Concentration | - Optimize the enzyme concentration. A typical starting point for recombinant human sEH is in the low nanomolar range (e.g., 1-10 nM).[3][4] - Perform a titration experiment with varying enzyme concentrations to find the optimal concentration for your specific conditions. |
Substrate-Related Issues
| Potential Cause | Troubleshooting Steps |
| Degraded this compound Substrate | - Store the this compound substrate protected from light at -20°C or -80°C for long-term stability.[5][6] - Prepare fresh dilutions of the substrate in a suitable solvent like DMSO before each experiment.[5] - Avoid repeated freeze-thaw cycles of the stock solution. |
| Sub-optimal Substrate Concentration | - The optimal substrate concentration is critical. A common concentration for this compound is around 5-10 µM.[3] - Very high concentrations can sometimes lead to substrate inhibition or insolubility, while very low concentrations will limit the reaction rate. |
| Substrate Precipitation | - Ensure the final concentration of the solvent (e.g., DMSO) in the assay well is low (typically ≤1%) to prevent the substrate from precipitating. |
Assay Condition & Buffer Issues
| Potential Cause | Troubleshooting Steps |
| Incorrect Assay Buffer pH | - The optimal pH for the sEH enzyme is typically around 7.0-7.4.[3][7] Ensure your buffer is within this range. |
| Interfering Substances in the Buffer | - Avoid using buffers containing components that may interfere with the assay, such as high concentrations of detergents or certain salts.[8] |
| Incorrect Incubation Time or Temperature | - Ensure the incubation time is sufficient for a detectable signal to develop. A typical incubation time can range from 15 to 60 minutes.[1][9] - The assay is generally performed at room temperature or 30°C.[1][3] Ensure the temperature is consistent. |
Instrumentation & Plate Issues
| Potential Cause | Troubleshooting Steps |
| Incorrect Plate Reader Settings | - Verify the excitation and emission wavelengths are set correctly for the fluorescent product, 6-methoxy-2-naphthaldehyde (Excitation: ~330 nm, Emission: ~465 nm).[2][5] - Optimize the gain setting on the plate reader to enhance signal detection without saturating the detector.[10] |
| Wrong Type of Microplate | - Use black, opaque-walled microplates for fluorescence assays to minimize background and well-to-well crosstalk.[8] |
| Photobleaching | - Minimize the exposure of the plate to light before and during reading to prevent photobleaching of the fluorescent product. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound sEH assay?
A1: The assay is based on the enzymatic activity of soluble epoxide hydrolase (sEH).[2] The non-fluorescent substrate, this compound, is hydrolyzed by sEH to an unstable intermediate diol. This diol then undergoes intramolecular cyclization to release the highly fluorescent product, 6-methoxy-2-naphthaldehyde.[5][11] The increase in fluorescence is directly proportional to the sEH activity and can be measured over time.
Q2: What are the recommended storage conditions for the this compound substrate?
A2: this compound should be stored as a solid at -20°C for long-term stability (≥ 4 years).[5] Stock solutions in an organic solvent like DMSO can be stored at -20°C for about a month or at -80°C for up to six months, protected from light and moisture.[6] It is recommended to prepare fresh working solutions for each experiment.
Q3: What is a good positive control for this assay?
A3: A purified, active recombinant sEH enzyme is an excellent positive control to ensure that all other assay components are working correctly.[2] Additionally, a known sEH inhibitor, such as AUDA, can be used to confirm the specificity of the enzymatic reaction.[2]
Q4: How can I be sure my low signal is not due to an inhibitor in my sample?
A4: To test for inhibition, you can perform a spike-in experiment. Add a known amount of active sEH enzyme to your sample and a control buffer. If the signal in your sample is significantly lower than in the control buffer, it suggests the presence of an inhibitor.
Q5: What is a typical Z'-factor for a robust this compound sEH assay?
A5: A Z'-factor between 0.5 and 1.0 is indicative of an excellent and robust assay.[12] Assays with a Z'-factor of 0.60 or higher have been reported for sEH inhibitor screening using a similar substrate.[12]
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Assay Components
| Component | Recommended Concentration | Notes |
| Human sEH Enzyme | 0.5 - 10 nM | Optimal concentration should be determined empirically.[3][4] |
| This compound Substrate | 5 - 50 µM | Higher concentrations may be used but solubility should be checked.[3][9] |
| DMSO (solvent) | < 1% (v/v) | Higher concentrations can inhibit enzyme activity and cause substrate precipitation.[1] |
Table 2: Typical Assay Parameters
| Parameter | Value | Reference |
| Excitation Wavelength | ~330 nm | [2][5] |
| Emission Wavelength | ~465 nm | [2][5] |
| Incubation Temperature | Room Temperature or 30°C | [1][3] |
| Incubation Time | 15 - 60 minutes | [1][9] |
| Assay Buffer pH | 7.0 - 7.4 | [3][7] |
Experimental Protocols
Key Experiment: Determination of sEH Enzyme Activity
This protocol outlines the general steps for measuring sEH activity using the this compound substrate.
Materials:
-
Purified recombinant sEH enzyme
-
This compound substrate
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[3]
-
DMSO
-
Black, 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw the sEH enzyme on ice. Prepare serial dilutions of the enzyme in cold Assay Buffer to the desired concentrations.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in Assay Buffer to the desired final concentration.
-
-
Assay Setup:
-
Add 50 µL of the diluted enzyme solutions to the wells of the 96-well plate.
-
Include a "no enzyme" control (blank) containing 50 µL of Assay Buffer only.
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes.[3]
-
-
Initiate the Reaction:
-
Add 50 µL of the diluted this compound substrate solution to each well to start the reaction.
-
The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then read the fluorescence.
-
Use an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[2][5]
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each enzyme concentration.
-
Subtract the rate of the "no enzyme" blank from all measurements.
-
Plot the reaction rate as a function of enzyme concentration.
-
Visualizations
sEH Signaling Pathway
Caption: Simplified signaling pathway of soluble epoxide hydrolase (sEH) metabolism.
This compound Assay Workflow
Caption: General experimental workflow for the this compound sEH assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Photostability and quenching issues with Epoxy Fluor 7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Epoxy Fluor 7 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a sensitive fluorescent substrate for the enzyme soluble epoxide hydrolase (sEH).[1][2] Its primary application is in in vitro assays to measure the activity of sEH.[1][2] Upon hydrolysis by sEH, this compound is converted into a highly fluorescent product, 6-methoxy-2-naphthaldehyde, allowing for the quantification of enzyme activity.[2]
Q2: What are the excitation and emission wavelengths for the fluorescent product of this compound?
The fluorescent product, 6-methoxy-2-naphthaldehyde, has an excitation maximum at approximately 330 nm and an emission maximum at approximately 465 nm.[2]
Q3: How should this compound be stored?
For long-term storage, it is recommended to store this compound at -20°C as a crystalline solid, where it is stable for at least four years.[2] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1] It is important to protect the compound from moisture and light.[1]
Q4: What solvents are recommended for preparing this compound stock solutions?
This compound is soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (5 mg/ml).[2][3]
Troubleshooting Guide
Issue 1: Lower than expected fluorescence signal or no signal.
Possible Cause 1: Incorrect filter settings on the plate reader.
-
Solution: Ensure that the excitation and emission wavelengths on your fluorescence plate reader are set to the optimal values for the 6-methoxy-2-naphthaldehyde product (Ex: 330 nm, Em: 465 nm).[2]
Possible Cause 2: Inactive enzyme.
-
Solution: Verify the activity of your sEH enzyme preparation with a known positive control. Ensure that the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
Possible Cause 3: Degradation of this compound.
-
Solution: Prepare a fresh stock solution of this compound. Ensure that the compound has been stored under the recommended conditions, away from light and moisture.[1]
Possible Cause 4: Assay buffer is not at the optimal temperature.
-
Solution: Ensure the assay buffer is at room temperature before starting the assay, as ice-cold buffers can inhibit enzyme activity.
Issue 2: High background fluorescence.
Possible Cause 1: Autofluorescence from media or assay components.
-
Solution: If working with cell-based assays, consider using phenol red-free media or performing the final measurement in a buffer like PBS. Some media supplements, like fetal bovine serum, can also contribute to background fluorescence.
Possible Cause 2: Contaminated reagents or microplates.
-
Solution: Use fresh, high-purity reagents and new, clean microplates designed for fluorescence assays (black plates are recommended to minimize background).[4]
Issue 3: Signal decreases over time (Photobleaching).
Possible Cause: The fluorescent product is susceptible to photobleaching upon prolonged exposure to the excitation light. Naphthalene derivatives, while generally photostable, can still undergo photodegradation.[5]
-
Troubleshooting Steps:
-
Reduce Exposure Time: Minimize the sample's exposure to the excitation light. Use the instrument's shutter to protect the sample when not actively reading.
-
Decrease Excitation Intensity: Lower the intensity of the excitation light source. This can often be adjusted in the instrument's software settings.
-
Optimize Gain Settings: Increase the detector gain rather than the excitation intensity to amplify the signal.
-
Use Antifade Reagents: For fixed-cell imaging applications, consider using a mounting medium that contains an antifade reagent.
-
Issue 4: Non-linear or inconsistent fluorescence readings (Quenching).
Possible Cause 1: Inner Filter Effect. At high concentrations of the fluorescent product or other chromophores in the sample, the excitation light can be absorbed before it reaches the center of the well, and the emitted light can be reabsorbed.[1][2][6] This leads to a non-linear relationship between concentration and fluorescence intensity.
-
Troubleshooting Steps:
-
Dilute the Sample: If you suspect high substrate turnover, try diluting your enzyme or substrate to ensure the final product concentration is within the linear range of your standard curve.
-
Measure Absorbance: Check the absorbance of your samples at the excitation and emission wavelengths. A high absorbance (e.g., > 0.1) can indicate a potential for inner filter effects.[6]
-
Use a Microplate with a Shorter Path Length: If available, a microplate with a shorter path length can help mitigate this effect.
-
Possible Cause 2: Aggregation-Caused Quenching (ACQ). Many organic fluorophores, when at high concentrations, can form aggregates that are non-fluorescent or have reduced fluorescence.[7][8][9]
-
Troubleshooting Steps:
-
Check Substrate Concentration: Ensure that the concentration of this compound in the assay is not leading to precipitation or aggregation in the aqueous buffer.
-
Optimize Buffer Conditions: The composition of the assay buffer, including pH and ionic strength, can influence the solubility and aggregation of small molecules.
-
Possible Cause 3: Quenching by Assay Components. Components in your assay, such as test compounds (inhibitors), buffers, or contaminants, can act as quenchers of fluorescence.[10]
-
Troubleshooting Steps:
-
Run Controls: Test the effect of each assay component on the fluorescence of the 6-methoxy-2-naphthaldehyde product in the absence of the enzyme.
-
Purify Samples: If using complex biological samples, consider purification steps to remove potential quenchers.
-
Data Summary
| Parameter | Value | Reference |
| Substrate | This compound | [1][2] |
| Enzyme | Soluble Epoxide Hydrolase (sEH) | [1][2] |
| Fluorescent Product | 6-methoxy-2-naphthaldehyde | [2] |
| Excitation Wavelength | ~330 nm | [2][3] |
| Emission Wavelength | ~465 nm | [2][3] |
| Storage (Solid) | -20°C | [2][11] |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | [1] |
| Solubility | DMF, DMSO, Ethanol | [2][3] |
Experimental Protocols & Visualizations
Protocol 1: Standard sEH Activity Assay
This protocol provides a general procedure for measuring sEH activity using this compound.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/ml BSA).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare your sEH enzyme solution at the desired concentration in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add your sEH enzyme solution.
-
Add any test compounds (e.g., inhibitors) and incubate for the desired time.
-
To initiate the reaction, add this compound to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Immediately start monitoring the increase in fluorescence in a plate reader with excitation at 330 nm and emission at 465 nm.
-
Record data every minute for 15-30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Compare the rates of reaction in the presence and absence of inhibitors to determine their potency (e.g., IC₅₀).
-
Protocol 2: Assessing Photostability of the Fluorescent Product
This protocol helps determine the rate of photobleaching of the 6-methoxy-2-naphthaldehyde product under your specific experimental conditions.
-
Sample Preparation:
-
Prepare a solution of the fluorescent product (6-methoxy-2-naphthaldehyde) in the assay buffer at a concentration that gives a strong signal. Alternatively, run an sEH reaction to completion to generate the product in situ.
-
-
Photobleaching Experiment:
-
Place the sample in the fluorescence instrument.
-
Expose the sample to continuous excitation light at 330 nm, using the same intensity settings as in your planned experiment.
-
Record the fluorescence emission at 465 nm over an extended period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Fit the decay curve to an exponential function to determine the photobleaching rate constant. This information can be used to correct your kinetic data if necessary.
-
Signaling Pathway: this compound Hydrolysis
The following diagram illustrates the enzymatic conversion of the non-fluorescent this compound into its fluorescent product by soluble epoxide hydrolase.
References
- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 2. static.horiba.com [static.horiba.com]
- 3. thermofisher.com [thermofisher.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. srs.tcu.edu [srs.tcu.edu]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
Effect of pH and buffer composition on Epoxy Fluor 7 assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Epoxy Fluor 7 assay for the measurement of soluble epoxide hydrolase (sEH) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorescence-based method for measuring the enzymatic activity of soluble epoxide hydrolase (sEH). This compound is a non-fluorescent substrate that is hydrolyzed by sEH. This enzymatic reaction cleaves the epoxide ring, leading to the formation of a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the sEH activity and can be monitored over time to determine reaction kinetics.
Q2: What are the optimal excitation and emission wavelengths for the fluorescent product?
The fluorescent product of the this compound assay should be monitored with an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 465 nm.[1][2]
Q3: What is the recommended storage and handling for the this compound substrate?
This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it is stable for at least one year.[1] For creating a stock solution, it can be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1] It is recommended to prepare fresh aqueous working solutions from the organic stock for each experiment and not to store the aqueous solution for more than one day.[1]
Effect of pH and Buffer Composition
The pH and the composition of the assay buffer are critical parameters that can significantly influence the performance and accuracy of the this compound assay.
Impact of pH
The pH of the assay buffer affects both the stability of the this compound substrate and the catalytic activity of the soluble epoxide hydrolase (sEH). Extreme pH values can lead to the denaturation of the enzyme, altering the active site and reducing or eliminating its activity.[3] The hydrolytic stability of the substrate itself is also pH-dependent.
Quantitative Data Summary: pH Effect on Substrate Stability
The following table summarizes the hydrolytic stability of a fluorescent substrate structurally similar to this compound at various pH values. The data represents the rate of non-enzymatic hydrolysis.
| pH | Buffer Composition | Substrate Concentration (µM) | Rate of Hydrolysis (RFU/min) |
| 6.5 | 25 mM BisTris-HCl, 0.1 mg/ml BSA | 20 | ~15 |
| 7.0 | 25 mM BisTris-HCl, 0.1 mg/ml BSA | 20 | ~20 |
| 7.5 | 25 mM BisTris-HCl, 0.1 mg/ml BSA | 20 | ~30 |
| 8.0 | 25 mM BisTris-HCl, 0.1 mg/ml BSA | 20 | ~50 |
Data adapted from a study on a structurally related fluorescent substrate.[4]
As indicated in the table, the rate of non-enzymatic hydrolysis of the substrate increases as the pH becomes more alkaline. Therefore, it is crucial to select a pH that balances optimal enzyme activity with minimal substrate degradation. A pH of 7.0 is commonly used and provides a good compromise.[4]
Buffer Composition
The choice of buffer system can also impact the assay. It is important to use a buffer that does not interfere with the fluorescence signal or inhibit the enzyme's activity.
Commonly Used Buffers:
-
BisTris-HCl: A frequently used buffer for sEH assays, typically at a concentration of 25 mM and a pH of 7.0, often supplemented with a carrier protein like bovine serum albumin (BSA) to prevent non-specific binding and stabilize the enzyme.[4]
-
Sodium Phosphate Buffer: Another suitable buffer system, which has been used at a concentration of 100 mM and a pH of 7.4 for sEH inhibition studies.[5]
It is advisable to avoid buffers containing components that may quench fluorescence or chelate metal ions if they are required for enzyme activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Autohydrolysis of this compound substrate. | - Prepare fresh substrate dilutions for each experiment. - Avoid high pH buffers (pH > 8.0) which can increase the rate of non-enzymatic hydrolysis.[4] - Run a no-enzyme control to determine the background signal and subtract it from all measurements. |
| 2. Contamination of reagents or microplate. | - Use high-purity reagents and sterile, non-fluorescent microplates. | |
| 3. Autofluorescence of test compounds. | - Screen test compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths before conducting the enzymatic assay.[6][7][8][9] | |
| Low or No Signal | 1. Inactive enzyme. | - Ensure proper storage and handling of the sEH enzyme. - Use a positive control with a known active sEH to verify assay conditions. |
| 2. Incorrect buffer pH. | - Verify the pH of the assay buffer. Enzyme activity can be significantly reduced at non-optimal pH values.[3] | |
| 3. Substrate degradation. | - Prepare fresh substrate dilutions from a stock solution stored at -20°C. Do not use aqueous dilutions that are more than a day old.[1] | |
| 4. Quenching of the fluorescent signal by test compounds or buffer components. | - Test for quenching effects by adding the compound of interest to a solution containing the fluorescent product. | |
| Inconsistent or Non-Reproducible Results | 1. Inaccurate pipetting. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. |
| 2. Temperature fluctuations. | - Ensure that all assay components are equilibrated to the reaction temperature (e.g., 30°C or 37°C) before initiating the reaction.[4][5] | |
| 3. Substrate precipitation. | - Ensure that the final concentration of the organic solvent (e.g., DMSO) from the substrate stock solution is low enough to prevent precipitation in the aqueous assay buffer. The solubility of a similar substrate was found to be between 15 and 20 µM in an aqueous buffer.[4] |
Experimental Protocols
Standard this compound Assay Protocol
This protocol is adapted from established methods for measuring sEH activity.[4]
Reagents:
-
sEH Assay Buffer: 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA.
-
This compound Stock Solution: 1 mM in DMSO.
-
Recombinant sEH enzyme.
-
96-well black microplate.
Procedure:
-
Enzyme Preparation: Prepare dilutions of the sEH enzyme in the sEH Assay Buffer to the desired concentrations.
-
Plate Setup: Add 150 µL of the enzyme dilutions to the wells of the black 96-well microplate. Include a no-enzyme control (150 µL of sEH Assay Buffer).
-
Pre-incubation: Pre-incubate the plate at 30°C for 5 minutes.
-
Substrate Preparation: During the pre-incubation, prepare the working substrate solution by diluting the 1 mM this compound stock solution 1:25 in the sEH Assay Buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to each well. The final substrate concentration will be 10 µM.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a microplate reader with excitation at 330 nm and emission at 465 nm. Record measurements every 30 seconds for 10-20 minutes.
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence signal increase over time. The specific activity of the enzyme can be determined by plotting V₀ versus the enzyme concentration.
Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Generalized effect of pH on soluble epoxide hydrolase (sEH) activity.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. anjiechem.com [anjiechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Epoxy Fluor 7 absorption to plastic labware
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Epoxy Fluor 7.
Troubleshooting Guides
Issue: Preventing this compound Absorption to Plastic Labware
This compound, as a fluorinated hydrophobic small molecule, has a tendency to adsorb to the surfaces of common plastic labware, particularly those made from polypropylene and polystyrene. This absorption can lead to a significant reduction in the effective concentration of the substrate in your experiments, resulting in inaccurate or failed assays. This guide provides a systematic approach to mitigate this issue.
The choice of labware material is the first and most critical step in preventing compound loss. Untreated synthetic polymers are often hydrophobic and can lead to the binding of non-polar molecules.
-
Recommended:
-
Glass: Glass, particularly borosilicate, is generally more hydrophilic and less prone to nonspecific binding of hydrophobic small molecules compared to untreated plastics.[1]
-
Polypropylene (PP): If plastic must be used, polypropylene is often a better choice than polystyrene as it tends to exhibit lower binding for many compounds.[1]
-
Low-Binding Polypropylene: Several manufacturers offer "low-binding" or "low-retention" polypropylene tubes and plates. These surfaces are often treated to be more hydrophilic, which can reduce the adsorption of hydrophobic molecules.[2] However, it is crucial to note that in some specific cases, these treated surfaces have been observed to increase the binding of certain molecules.[3] Therefore, validation with your specific compound is recommended.
-
-
Avoid:
-
Polystyrene (PS): Standard polystyrene is highly hydrophobic and generally leads to greater absorption of non-polar compounds compared to polypropylene.[1]
-
Modifying the surface of your labware can create a barrier that prevents this compound from interacting with the plastic.
-
Bovine Serum Albumin (BSA) Coating:
-
Principle: BSA is a protein that readily adsorbs to plastic surfaces, creating a hydrophilic layer that can prevent the binding of hydrophobic small molecules.[1][3][4]
-
Experimental Protocol:
-
Prepare a 1% (w/v) BSA solution in deionized water or a suitable buffer (e.g., PBS).
-
Fill the plastic labware (e.g., microplate wells, tubes) with the BSA solution, ensuring all surfaces are in contact with the solution.
-
Incubate for at least 1 hour at room temperature.
-
Aspirate the BSA solution.
-
Wash the labware 2-3 times with deionized water or your experimental buffer to remove any unbound BSA.
-
The labware is now coated and ready for use. It is best to use it immediately.
-
-
-
Polyethylene Glycol (PEG) Coating:
-
Principle: PEG is a hydrophilic polymer that can be covalently attached to or adsorbed onto plastic surfaces to repel hydrophobic molecules.[1][4][5]
-
Experimental Protocol (Photochemical Conjugation):
-
Prepare an aqueous solution containing a functionalized PEG and a photoinitiator like benzophenone.
-
Fill the labware with this solution.
-
Expose the labware to UV light to covalently bind the PEG to the surface.
-
Thoroughly wash the labware with deionized water to remove any unreacted reagents.
-
The labware is now coated and ready for use.
-
-
-
Siliconization:
-
Principle: Siliconizing agents create a hydrophobic, low-surface-energy coating that can, in some cases, reduce the binding of certain molecules.[1] However, given the hydrophobic nature of this compound, this may not be the most effective approach and should be tested empirically.
-
Including certain additives in your assay buffer can help to keep this compound in solution and reduce its interaction with plastic surfaces.
-
Detergents: Low concentrations (typically 0.01% to 0.1%) of non-ionic detergents like Triton X-100 or Tween-20 can be added to the experimental buffer.[4][6] These detergents can form micelles around hydrophobic molecules and also compete for binding sites on the plastic surface.
Workflow for Selecting Appropriate Labware
Frequently Asked Questions (FAQs)
Q1: Why is my this compound assay showing lower than expected signal or inconsistent results?
A1: Lower than expected or inconsistent signals can be a direct result of the absorption of this compound to your plastic labware. As a hydrophobic molecule, it can bind to the surface of untreated plastics like polypropylene and polystyrene, reducing its effective concentration in the assay solution. This leads to a decrease in the substrate available for the enzyme, resulting in a weaker fluorescent signal.
Q2: What is the best type of plastic to use for my experiments with this compound?
A2: If you must use plastic, polypropylene (PP) is generally recommended over polystyrene (PS).[1] PP is less hydrophobic than PS and tends to show lower binding of small, non-polar molecules. For even better results, consider using commercially available "low-binding" polypropylene labware, which has been surface-treated to be more hydrophilic.[2]
Q3: Can I reuse my plastic labware after an experiment with this compound?
A3: It is generally not recommended to reuse plastic labware after exposure to hydrophobic compounds like this compound. The adsorbed molecules can be difficult to remove completely with standard washing procedures and may leach out in subsequent experiments, leading to cross-contamination and inaccurate results.
Q4: Are there any solvent considerations to minimize absorption?
A4: While the primary solvent is typically dictated by the experimental protocol, the addition of a small percentage of a miscible organic solvent like DMSO or ethanol might help to keep this compound in solution. However, care must be taken as this can also affect enzyme activity and cell viability in biological assays. The use of non-ionic detergents at low concentrations is often a safer and more effective approach.[4][6]
Q5: How can I quantify the amount of this compound lost to my labware?
A5: To quantify the loss, you can perform a recovery experiment. Prepare a known concentration of this compound in your assay buffer. Incubate it in the plastic labware you intend to use for the same duration as your experiment. Then, transfer the solution to a clean, non-binding container (e.g., a glass vial) and measure the concentration of this compound using a suitable analytical method, such as fluorescence spectroscopy or HPLC. The difference between the initial and final concentrations will give you an estimate of the amount absorbed by the plastic.
Mechanism of Absorption and Prevention
Quantitative Data on Small Molecule Absorption
| Plastic Type | Molecule Type | Log P | % Absorption | Reference |
| PDMS | Dexamethasone | 1.83 | < 10% | [7] |
| PDMS | Diazepam | 2.82 | > 90% | [7] |
| PDMS | Phenytoin | 2.47 | < 10% | [7] |
| Polypropylene | Various Peptides | N/A | Variable (up to 90% loss) | [1] |
| Polystyrene | Various Peptides | N/A | Generally higher than PP | [1] |
Note: This table illustrates a general trend. The actual percentage of absorption for this compound may vary depending on the specific experimental conditions (e.g., temperature, incubation time, and solution composition). It is always advisable to perform a pilot experiment to determine the extent of absorption in your specific assay system.
References
- 1. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. One-step polymer surface modification for minimizing drug, protein, and DNA adsorption in microanalytical systems - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Quantitative analysis of molecular absorption into PDMS microfluidic channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Compound Interference in Epoxy Fluor 7 HTS Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Epoxy Fluor 7 in high-throughput screening (HTS) assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate compound interference, ensuring the generation of high-quality, reliable data.
Troubleshooting Guide: Identifying and Mitigating Compound Interference
This guide provides a systematic approach to troubleshooting common issues related to compound interference in your this compound HTS assays.
Issue 1: Higher than expected fluorescence signal (Potential False Positives)
Possible Cause: The test compound is autofluorescent at the assay's excitation and emission wavelengths (Ex: 330 nm, Em: 465 nm).
Troubleshooting Steps:
-
Pre-read the compound plate: Before adding the enzyme and substrate, read the fluorescence of your compound plate at the assay's wavelengths. This will identify compounds that are intrinsically fluorescent.
-
Run a "no-enzyme" control: Prepare a set of wells containing the assay buffer, substrate, and your test compound, but without the soluble epoxide hydrolase (sEH) enzyme. An increase in fluorescence in these wells directly indicates compound autofluorescence.
-
Spectral analysis: If available, perform a full spectral scan of the interfering compound to determine its excitation and emission maxima. This can help to confirm that its fluorescence profile overlaps with that of the this compound product.
-
Computational Correction: If the autofluorescence is moderate and consistent, it may be possible to subtract the background signal from the compound-only wells from the corresponding wells containing the enzyme.
Issue 2: Lower than expected fluorescence signal (Potential False Negatives or False Positives in loss-of-signal assays)
Possible Cause: The test compound is quenching the fluorescence of the hydrolyzed this compound product.
Troubleshooting Steps:
-
Run a "pre-hydrolyzed substrate" control: Add the test compound to wells containing the pre-hydrolyzed, fluorescent product of the this compound reaction (6-methoxy-2-naphthaldehyde). A decrease in fluorescence compared to a control without the test compound indicates quenching.
-
Colorimetric Assessment: Visually inspect the compound solutions. Colored compounds, particularly those with a yellow hue, may absorb light in the blue-green emission range of the assay (around 465 nm), leading to a quenching effect known as the inner filter effect.
-
Concentration-dependence check: Test the compound at multiple concentrations in the quenching assay. A dose-dependent decrease in fluorescence is a strong indicator of quenching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a sensitive fluorescent substrate for soluble epoxide hydrolase (sEH). It is a non-fluorescent molecule that, upon hydrolysis by sEH, forms a product that undergoes intramolecular cyclization to release a highly fluorescent aldehyde, 6-methoxy-2-naphthaldehyde. This product has an excitation maximum of approximately 330 nm and an emission maximum of around 465 nm.[1][2] The increase in fluorescence is directly proportional to the sEH enzyme activity.
Q2: What are the main types of compound interference in fluorescence-based HTS assays?
A2: The two primary types of compound interference are:
-
Autofluorescence: The compound itself emits light at the same wavelengths used to detect the assay signal, leading to a false-positive reading. This is a significant issue for assays that measure an increase in fluorescence.[3] Many HCS assay formats are designed to measure an increase in fluorescent signal, and it has been shown that about 10% of compounds in HTS libraries are fluorescent.[3]
-
Fluorescence Quenching: The compound absorbs the excitation light or the emitted fluorescence from the assay's fluorophore, resulting in a decreased signal. This can lead to false negatives in gain-of-signal assays or false positives in loss-of-signal assays.[3] Quenching can occur through various mechanisms, including Förster resonance energy transfer (FRET), static quenching, and collisional quenching.[4]
Q3: Are this compound assays particularly susceptible to interference?
A3: Yes, assays that utilize ultraviolet (UV) or blue-shifted excitation wavelengths, such as the this compound assay (Ex: 330 nm), are more prone to interference from autofluorescent compounds.[5][6] Spectroscopic profiling of large compound libraries has shown a higher incidence of fluorescent compounds in the blue region of the UV/visible spectrum.[7][8] It has been reported that compounds fluorescing in cells can constitute between 2.5% (blue) to 0.5% (red) of a screening library, depending on the wavelength.[3]
Q4: What types of compounds are likely to be autofluorescent at the this compound wavelengths?
A4: Compounds with the following structural features are more likely to be autofluorescent in the UV-blue range:
-
Conjugated aromatic systems and heterocyclic scaffolds: These are common features in many drug-like molecules and can lead to intrinsic fluorescence.[9]
-
Quinazoline-based compounds: Some tyrosine kinase inhibitors with this scaffold have been shown to be intrinsically fluorescent.[10]
Q5: How can I proactively reduce the impact of compound interference in my screen?
A5: Several strategies can be employed:
-
Counter-screening: This is the most direct way to identify interfering compounds. As described in the troubleshooting guide, running compound-only and pre-hydrolyzed substrate controls will identify autofluorescent and quenching compounds, respectively.
-
Use of Red-Shifted Fluorophores: While not applicable if you are already using this compound, for future assay development, selecting probes with excitation and emission in the red or far-red part of the spectrum can significantly reduce the rate of interference from compound autofluorescence.[3]
-
Kinetic vs. Endpoint Reading: For autofluorescent compounds, their fluorescence intensity should remain constant over time. In a kinetic assay, the signal from the enzymatic reaction will increase over time. By analyzing the rate of fluorescence increase rather than a single endpoint measurement, the contribution from constant compound autofluorescence can be minimized.[9]
-
Orthogonal Assays: To confirm hits, it is crucial to use an orthogonal assay that employs a different detection technology (e.g., luminescence, mass spectrometry, or a different fluorescent probe with distinct spectral properties).[1][9] This helps to ensure that the observed activity is genuine and not an artifact of the primary assay format.
Data on Compound Interference
The following tables summarize the prevalence and types of compound interference commonly observed in fluorescence-based HTS assays, with a focus on issues relevant to the blue-shifted spectrum of this compound.
Table 1: Prevalence of Autofluorescent Compounds in HTS Libraries
| Spectral Region | Excitation Wavelength Range | Approximate Percentage of Fluorescent Compounds in a Library | Reference(s) |
| UV/Blue | 330 - 400 nm | 2.5% - 5% | [3][5][8] |
| Green | 480 - 520 nm | 1% - 2% | [3] |
| Red | > 550 nm | < 1% | [3] |
Note: The exact percentage can vary depending on the specific compound library.
Table 2: Common Mechanisms of Compound Interference and Mitigation Strategies
| Interference Type | Description | Primary Effect on this compound Assay | Key Mitigation Strategy |
| Autofluorescence | Compound emits light at Ex/Em of the assay. | False Positive | Pre-read compound plate; "no-enzyme" control. |
| Fluorescence Quenching | Compound absorbs excitation or emission light. | False Negative | "Pre-hydrolyzed substrate" control. |
| Inner Filter Effect | A form of quenching where high compound absorbance reduces light reaching the detector. | False Negative | Spectrophotometric measurement of compound absorbance at assay wavelengths. |
| Light Scatter | Precipitated compound scatters excitation light, increasing background signal. | False Positive | Pre-screen for compound solubility; centrifugation of plates before reading. |
| Chemical Reactivity | Compound reacts with the substrate or enzyme. | Varies (can be false positive or negative) | Orthogonal assays; structural analysis of hits for reactive moieties. |
Experimental Protocols
Protocol 1: Counter-Screen for Compound Autofluorescence
-
Plate Preparation: In a 96- or 384-well black, clear-bottom plate, add your test compounds at the final screening concentration to wells containing the complete assay buffer.
-
Control Wells: Include vehicle-only controls (e.g., DMSO at the same final concentration).
-
Fluorescence Reading: Read the plate using a fluorescence plate reader with the excitation and emission wavelengths set for the this compound assay (Ex: 330 nm, Em: 465 nm).
-
Data Analysis: Compare the fluorescence intensity of the compound-containing wells to the vehicle control wells. A significantly higher signal in the compound wells indicates autofluorescence.
Protocol 2: Counter-Screen for Fluorescence Quenching
-
Prepare Pre-Hydrolyzed Substrate: Incubate a solution of this compound with a high concentration of sEH enzyme until the reaction reaches completion, resulting in a solution of the fluorescent product, 6-methoxy-2-naphthaldehyde.
-
Plate Preparation: In a 96- or 384-well black plate, add the pre-hydrolyzed substrate solution to all wells.
-
Add Compounds and Controls: Add your test compounds at the final screening concentration to the appropriate wells. Include vehicle-only controls.
-
Fluorescence Reading: Read the plate at the assay's excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence intensity of the compound-containing wells to the vehicle control wells. A significantly lower signal in the compound wells indicates fluorescence quenching.
Visualizing Interference Pathways and Workflows
Workflow for Identifying Interfering Compounds
Caption: A decision-making workflow to identify autofluorescent and quenching compounds from primary HTS hits.
Mechanisms of Compound Interference
Caption: Simplified diagrams illustrating the mechanisms of compound autofluorescence and fluorescence quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Fluorescence Spectroscopic Profiling of Compound Libraries - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Intrinsically Fluorescent Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Improving the sensitivity of the Epoxy Fluor 7 assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of the Epoxy Fluor 7 assay.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound assay, offering potential causes and solutions to improve your experimental outcomes.
| Problem | Potential Cause | Solution |
| High Background Fluorescence | 1. Substrate Autohydrolysis: The this compound substrate can degrade spontaneously in aqueous solutions, leading to a high background signal.[1] 2. Contaminated Reagents or Microplates: Impurities in buffers, enzyme preparations, or the microplate itself can fluoresce at the assay's wavelengths.[2] 3. Non-specific Binding: The substrate or fluorescent product may bind non-specifically to the microplate wells. | 1. Prepare Substrate Fresh: Prepare the this compound working solution immediately before use. Avoid prolonged storage of diluted substrate.[1] 2. Use High-Purity Reagents: Utilize high-quality, purified water and buffer components. Screen different brands of black microplates for low intrinsic fluorescence.[3] 3. Include Proper Controls: Always run a "substrate only" control (assay buffer + substrate, no enzyme) to measure the rate of autohydrolysis.[2] |
| Low Signal Intensity or Sensitivity | 1. Suboptimal Enzyme Concentration: The concentration of soluble epoxide hydrolase (sEH) may be too low for detectable activity.[4] 2. Suboptimal Substrate Concentration: The substrate concentration might be too far below the Michaelis constant (Km), limiting the reaction rate.[4] 3. Inactive Enzyme: The sEH enzyme may have lost activity due to improper storage or handling (e.g., multiple freeze-thaw cycles).[4] 4. Incorrect Filter/Wavelength Settings: The fluorescence plate reader may not be set to the optimal excitation and emission wavelengths for the fluorescent product (6-methoxy-2-naphthaldehyde).[5] | 1. Optimize Enzyme Concentration: Perform an enzyme titration to determine the optimal concentration that produces a robust signal within the linear range of the assay. A typical starting point for recombinant sEH is in the low nanomolar range.[1] 2. Optimize Substrate Concentration: Titrate the this compound concentration. A common starting point is 5-10 µM.[1] Note that concentrations above 10 µM may lead to solubility issues.[1] 3. Ensure Enzyme Activity: Aliquot the enzyme upon receipt and store at -80°C to minimize freeze-thaw cycles. Include a positive control with a known active sEH enzyme. 4. Verify Instrument Settings: Set the plate reader to an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 465 nm.[5] |
| Non-Linear Reaction Kinetics | 1. Substrate Depletion: At high enzyme concentrations, the substrate may be rapidly consumed, leading to a plateau in the reaction curve.[2] 2. Enzyme Instability: The enzyme may lose activity over the course of the assay, especially during long incubation times. 3. Inner Filter Effect: At high concentrations of the fluorescent product, the emitted light can be reabsorbed by other product molecules, leading to a non-linear response.[4] | 1. Reduce Enzyme Concentration: Lower the enzyme concentration to ensure the reaction rate remains linear for the duration of the measurement.[2] 2. Optimize Incubation Time: Shorten the incubation time or perform a kinetic read to identify the linear phase of the reaction. 3. Dilute Samples if Necessary: If high signal is achieved, consider diluting the samples before reading to mitigate the inner filter effect. |
| High Well-to-Well Variability | 1. Pipetting Inaccuracies: Inconsistent volumes of enzyme, substrate, or inhibitors will lead to variable results. 2. Temperature Gradients: Uneven temperature across the microplate can affect enzyme activity. 3. Edge Effects: Evaporation from the outer wells of the microplate can concentrate reactants and alter reaction rates. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions. 2. Ensure Uniform Temperature: Pre-incubate the plate and reagents at the assay temperature (typically 30°C) to ensure thermal equilibrium.[6] 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for critical samples or fill them with buffer to create a humidity barrier. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a sensitive, continuous kinetic fluorometric method for measuring the activity of soluble epoxide hydrolase (sEH).[7][8] this compound is a non-fluorescent substrate that is hydrolyzed by sEH to an unstable diol intermediate.[5] This intermediate then undergoes intramolecular cyclization to produce the highly fluorescent product, 6-methoxy-2-naphthaldehyde, which can be detected with a fluorescence plate reader.[5]
Q2: What are the recommended storage conditions for this compound?
This compound should be stored as a solid at -20°C, protected from light and moisture.[9] Under these conditions, it is stable for at least one year.[10] Stock solutions in anhydrous DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] It is recommended to prepare aqueous working solutions fresh for each experiment and not to store them for more than one day.[10]
Q3: What controls should be included in the this compound assay?
To ensure data quality, the following controls are recommended:
-
No-Enzyme Control: Contains all reaction components except the sEH enzyme to determine the background fluorescence and substrate autohydrolysis.
-
Vehicle Control: Contains the enzyme and substrate along with the same concentration of solvent (e.g., DMSO) used to dissolve any test compounds (inhibitors). This serves as the 100% activity control.
-
Positive Inhibitor Control: A known sEH inhibitor (e.g., AUDA) should be included to confirm that the assay can detect inhibition.[7]
Q4: How can I optimize the assay for high-throughput screening (HTS)?
For HTS, it is crucial to have a robust and reproducible assay. Optimization should focus on:
-
Minimizing Reagent Addition Steps: Develop a "mix-and-read" protocol where possible.
-
Ensuring Signal Stability: Optimize enzyme and substrate concentrations to achieve a linear reaction over a sufficient time for plate handling and reading.[6]
-
Assessing Assay Quality: Calculate the Z'-factor to determine the suitability of the assay for HTS. A Z'-factor ≥ 0.5 is generally considered excellent for screening.[6]
| Assay Quality Metric | Formula | Acceptable Value |
| Signal-to-Background (S/B) Ratio | Mean Signal of Positive Control / Mean Signal of Negative Control | > 2[11] |
| Signal-to-Noise (S/N) Ratio | (Mean Signal - Mean Background) / Standard Deviation of Background | > 10[11] |
| Z'-Factor | 1 - [(3 * (SD of Positive Control + SD of Negative Control)) / |Mean of Positive Control - Mean of Negative Control|] | ≥ 0.5[6] |
Experimental Protocols
Protocol 1: sEH Activity Assay
This protocol provides a general procedure for measuring sEH activity using the this compound assay.
Materials:
-
This compound
-
Recombinant human or mouse sEH
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA[1]
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader with excitation at ~330 nm and emission at ~465 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution of sEH in assay buffer. The final concentration will need to be optimized, but a starting point of 1-10 nM is common.[1]
-
-
Assay Setup:
-
Add 180 µL of the sEH working solution to the wells of the microplate.
-
Include "no-enzyme" control wells containing 180 µL of assay buffer only.
-
-
Pre-incubation:
-
Pre-incubate the plate at 30°C for 5 minutes.[1]
-
-
Initiate Reaction:
-
Prepare a 10X working solution of this compound by diluting the 1 mM stock in assay buffer.
-
Add 20 µL of the 10X this compound working solution to all wells to initiate the reaction (final concentration of 5-10 µM).
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence plate reader, pre-set to 30°C.
-
Measure the fluorescence intensity kinetically over 15-30 minutes, with readings every 30-60 seconds.
-
Protocol 2: IC50 Determination for sEH Inhibitors
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Same as Protocol 1
-
Test compound (inhibitor)
-
Known sEH inhibitor (positive control, e.g., AUDA)
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compound in assay buffer. The final concentration range should span several orders of magnitude around the expected IC50.
-
Prepare the sEH working solution and this compound as described in Protocol 1.
-
-
Assay Setup:
-
Add 160 µL of the sEH working solution to each well.
-
Add 20 µL of the serially diluted test compound or control solutions (vehicle, positive control inhibitor) to the appropriate wells.
-
-
Pre-incubation:
-
Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Initiate Reaction:
-
Add 20 µL of the 10X this compound working solution to all wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the kinetic curve) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Caption: this compound Assay Experimental Workflow.
References
- 1. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
Dealing with aqueous stability problems of Epoxy Fluor 7
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Epoxy Fluor 7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a sensitive fluorescent substrate used to measure the activity of soluble epoxide hydrolase (sEH).[1][2] It is utilized in both human and mouse enzyme systems.[1] Upon hydrolysis by sEH, the substrate ultimately yields a highly fluorescent product, 6-methoxy-2-naphthaldehyde, allowing for the quantification of enzyme activity.[2] This makes it a valuable tool for high-throughput screening of sEH inhibitors.[2]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. For stock solution preparation, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol are recommended.[2][3] It is important to refer to solubility information to select the most appropriate solvent for your experimental setup.[1]
Q3: How should I store this compound stock solutions?
Proper storage is crucial to prevent inactivation of the product. Once prepared, it is recommended to aliquot the stock solution and store it to avoid repeated freeze-thaw cycles.[1] For long-term storage, -80°C for up to 6 months is advised. For shorter periods, -20°C for up to 1 month is acceptable.[1] Solutions should be stored in sealed containers, protected from moisture and light.[1]
Q4: What are the excitation and emission wavelengths for the fluorescent product of the this compound reaction?
The fluorescent product of the enzymatic reaction, 6-methoxy-2-naphthaldehyde, has an excitation maximum of 330 nm and an emission maximum of 465 nm.[2]
Troubleshooting Guide: Aqueous Stability of this compound
Problem: I am observing high background fluorescence or a loss of signal in my sEH assay.
This issue is often related to the aqueous stability of this compound. The following sections provide potential causes and solutions.
Q1: My aqueous working solution of this compound appears cloudy or has visible precipitates. What should I do?
This indicates that the concentration of this compound has exceeded its aqueous solubility limit. The limit of solubility for this compound in a BisTris-HCl buffer (25 mM, pH 7.0, containing 0.1 mg/ml of BSA) is between 15 and 20 μM.[4]
-
Solution: Prepare a new working solution at a concentration below 15 μM. It is recommended to perform a solubility test in your specific buffer system.
Q2: I am concerned about the hydrolytic stability of this compound in my aqueous buffer. How stable is it?
This compound is approximately three to four times more stable in aqueous solution at pH 7.0 than a similar substrate, NEPC.[4] However, its stability is pH-dependent.
-
Solution: For optimal stability, maintain the pH of your aqueous buffer at or near 7.0. Avoid highly acidic or alkaline conditions. A study has shown that the rate of hydrolysis increases at higher pH values.[4]
Q3: Can components of my buffer system affect the stability of this compound?
While specific data on all buffer components is limited, it is a good practice to use purified sEH or a preparation free of competing enzyme activities, such as esterases, which could potentially hydrolyze this compound.[2]
-
Solution: Use high-purity water and buffer reagents. If you suspect interference, a control experiment with the buffer and this compound (without the enzyme) can help identify any non-enzymatic degradation.
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration |
| DMSO | 10 mg/mL[2][3] |
| DMF | 10 mg/mL[2][3] |
| Ethanol | 5 mg/mL[2][3] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Storage Conditions |
| -80°C | 6 months[1] | Sealed, away from moisture and light[1] |
| -20°C | 1 month[1] | Sealed, away from moisture and light[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Assessing Aqueous Solubility of this compound
-
Prepare a series of dilutions of the this compound stock solution in your experimental buffer (e.g., BisTris-HCl, 25 mM, pH 7.0, with 0.1 mg/ml BSA) in a clear 96-well microtiter plate.[4]
-
Include a buffer-only control.
-
Visually inspect the wells for any signs of precipitation.
-
To quantify precipitation, measure the absorbance at a high wavelength (e.g., 800 nm) where the compound does not absorb. An increase in absorbance indicates the formation of a precipitate.[4]
-
The highest concentration that does not show an increase in absorbance or visible precipitate is considered the limit of solubility.
Visualizations
Caption: Workflow for preparing this compound and troubleshooting aqueous stability.
Caption: Enzymatic conversion of this compound to a fluorescent product by sEH.
References
Technical Support Center: sEH Assay Optimization with Epoxy Fluor 7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the successful optimization of soluble epoxide hydrolase (sEH) enzyme concentration in assays utilizing the fluorescent substrate, Epoxy Fluor 7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound substrate in an sEH assay?
A1: this compound is a sensitive, non-fluorescent substrate for soluble epoxide hydrolase.[1] The sEH enzyme catalyzes the hydrolysis of the epoxide ring in this compound. This enzymatic reaction yields a highly fluorescent product, 6-methoxy-2-Naphthaldehyde. The increase in fluorescence intensity is directly proportional to the sEH enzyme activity and can be monitored to determine the rate of the reaction.[2]
Q2: What are the optimal excitation and emission wavelengths for detecting the fluorescent product of the this compound assay?
A2: The fluorescent product, 6-methoxy-2-Naphthaldehyde, should be monitored at an excitation wavelength of approximately 330 nm and an emission wavelength of around 465 nm.[2]
Q3: What are typical starting concentrations for human sEH and this compound in an assay?
A3: For inhibitor screening assays, a human sEH concentration of around 0.96 nM and an this compound concentration of 5 µM are commonly used.[3] However, for general kinetic assays, the optimal concentrations may vary, and it is recommended to perform a checkerboard titration to determine the ideal enzyme and substrate concentrations for your specific experimental conditions.[4]
Q4: How can I prepare the sEH enzyme and this compound substrate for the assay?
A4: Recombinant human sEH is often supplied at a concentration of 1 mg/ml and should be thawed on ice. A stock solution can be prepared by diluting it in assay buffer. For the assay, this stock is further diluted to the desired final concentration.[2] this compound is typically provided in DMSO.[2] A working solution can be made by diluting it in the assay buffer. It is crucial to ensure the final DMSO concentration in the assay is low (typically <1%) to avoid impacting enzyme activity.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Fluorescent Signal | 1. Inactive Enzyme: The sEH enzyme may have lost activity due to improper storage or handling. 2. Incorrect Wavelength Settings: The plate reader is not set to the correct excitation/emission wavelengths for the fluorescent product. 3. Substrate Degradation: The this compound substrate may have degraded due to light exposure or improper storage.[5] 4. Insufficient Enzyme Concentration: The concentration of sEH is too low to produce a detectable signal within the assay timeframe. | 1. Use a Positive Control: Always include a positive control with a known active sEH enzyme to verify assay components are working.[2] 2. Verify Wavelengths: Confirm that the plate reader is set to an excitation of ~330 nm and emission of ~465 nm.[2] 3. Proper Substrate Handling: Protect the this compound substrate from light and store it as recommended by the manufacturer. Prepare fresh dilutions for each experiment.[5] 4. Optimize Enzyme Concentration: Perform an enzyme titration to determine the optimal concentration that yields a robust signal. |
| High Background Fluorescence | 1. Substrate Autohydrolysis: The this compound substrate may be hydrolyzing non-enzymatically. 2. Contaminated Reagents: Assay buffers or other reagents may be contaminated with fluorescent compounds. 3. Autofluorescence of Test Compounds: If screening inhibitors, the compounds themselves may be fluorescent.[6] | 1. Run a No-Enzyme Control: Include a control well with all assay components except the sEH enzyme to measure the rate of non-enzymatic hydrolysis.[3] 2. Use High-Purity Reagents: Ensure all buffers and water are of high purity and free from fluorescent contaminants. 3. Screen for Compound Autofluorescence: Test the fluorescence of any compounds at the assay concentration in the absence of the enzyme and substrate.[6] |
| Inconsistent or Non-Reproducible Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or inhibitors. 2. Temperature Fluctuations: Variations in incubation temperature can affect enzyme activity. 3. Well-to-Well Variability: Differences in the microplate wells or meniscus effects.[7] | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use master mixes for reagents to minimize pipetting variability. 2. Maintain Stable Temperature: Use a temperature-controlled plate reader or incubator to ensure a consistent assay temperature (e.g., 30°C).[3] 3. Use High-Quality Plates: Utilize black, flat-bottomed microplates for fluorescence assays to minimize background and well-to-well variation.[7][8] |
| Assay Signal Plateaus Too Quickly | 1. Enzyme Concentration Too High: The sEH concentration is so high that the substrate is rapidly depleted. 2. Substrate Concentration Too Low: The initial concentration of this compound is limiting the reaction. | 1. Reduce Enzyme Concentration: Perform a serial dilution of the sEH enzyme to find a concentration that results in a linear reaction rate over a longer period. 2. Increase Substrate Concentration: While keeping the enzyme concentration constant, try increasing the this compound concentration. Note that the solubility limit for similar substrates is between 15 and 20 µM.[3] |
Experimental Protocol: Enzyme Concentration Optimization
This protocol outlines a method to determine the optimal sEH concentration for your assay using this compound.
1. Reagent Preparation:
-
sEH Assay Buffer: Prepare a buffer such as 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/ml BSA.[3]
-
sEH Enzyme Stock: Prepare a concentrated stock of recombinant human sEH in the assay buffer. Keep on ice.
-
This compound Substrate Working Solution: Prepare a working solution of this compound in the assay buffer. A typical starting concentration for this optimization is 10 µM (final concentration in the well will be 5 µM). Protect from light.
2. Enzyme Titration Setup:
-
In a 96-well black, flat-bottom plate, perform a serial dilution of the sEH enzyme.
-
Add a constant volume of assay buffer to all wells.
-
Add decreasing volumes of the sEH enzyme stock across a row of the plate, and bring the volume up with the assay buffer to ensure a consistent total volume. This will create a range of enzyme concentrations.
-
Include a "no enzyme" control well containing only the assay buffer.
3. Assay Procedure:
-
Pre-incubate the plate at the desired assay temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding an equal volume of the this compound working solution to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in a fluorescence plate reader.
4. Data Acquisition:
-
Measure the fluorescence intensity (Ex: 330 nm, Em: 465 nm) kinetically over a period of 30-60 minutes, taking readings every 30-60 seconds.
5. Data Analysis:
-
For each enzyme concentration, plot the relative fluorescence units (RFU) against time.
-
Determine the initial velocity (rate) of the reaction for each concentration by calculating the slope of the linear portion of the curve.
-
Plot the initial velocity against the enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot, providing a robust and reproducible signal.
Quantitative Data Summary
| Parameter | Human sEH | Murine sEH | Reference |
| Enzyme Conc. for IC50 | 0.96 nM | 0.88 nM | [3] |
| Substrate Conc. (this compound) | 5 µM | 5 µM | [3] |
| Assay Buffer | 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/ml BSA | 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/ml BSA | [3] |
| Temperature | 30 °C | 30 °C | [3] |
Visualizations
Caption: Workflow for sEH enzyme concentration optimization.
Caption: Mechanism of this compound hydrolysis by sEH.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Troubleshooting - Thermott [thermott.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Head-to-Head Comparison: Epoxy Fluor 7 vs. Colorimetric sEH Substrates for High-Throughput Screening
For researchers in drug discovery and development, the accurate assessment of soluble epoxide hydrolase (sEH) activity is paramount. This guide provides an objective comparison of the fluorogenic substrate, Epoxy Fluor 7, and the traditional colorimetric substrate, N-(4-nitrophenyl)-N'-(2-glycidyl)urea (NEPC), for the measurement of sEH activity, supported by experimental data and detailed protocols.
The inhibition of soluble epoxide hydrolase (sEH) is a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. The enzyme plays a crucial role in the metabolism of anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs). Accurate and sensitive measurement of sEH activity is therefore essential for the screening and characterization of potential inhibitors. This guide delves into a comparative analysis of two commonly used substrates: the fluorescent this compound and the colorimetric NEPC.
Performance Comparison: Sensitivity Takes Center Stage
The primary distinction between this compound and NEPC lies in their detection methodology and, consequently, their sensitivity. This compound is a fluorogenic substrate that, upon hydrolysis by sEH, yields a highly fluorescent product. In contrast, NEPC is a colorimetric substrate that releases a chromophore upon enzymatic action. This fundamental difference gives this compound a significant advantage in sensitivity, a critical factor when evaluating potent enzyme inhibitors.
Experimental data has shown that fluorescence-based assays using substrates like this compound can differentiate the potency of sEH inhibitors that are indistinguishable using the NEPC assay.[1][2] This heightened sensitivity allows for a more accurate ranking of inhibitor potency and the elucidation of structure-activity relationships that might be missed with less sensitive methods.[1][2]
| Parameter | This compound | NEPC | Reference |
| Detection Method | Fluorescence | Colorimetric (Absorbance) | |
| Product | Highly fluorescent 6-methoxy-2-naphthaldehyde | 4-nitrophenol | [3][4] |
| Excitation/Emission | ~330 nm / ~465 nm | Not Applicable | [3] |
| Absorbance Wavelength | Not Applicable | ~405 nm | [4] |
| Sensitivity | High | Moderate | [1][2] |
| kcat/KM (human sEH) | 0.172 /s/μM | 2.6 /s/μM | |
| kcat/KM (murine sEH) | 0.368 /s/μM | 3.3 /s/μM | |
| Aqueous Stability | More stable | Less stable, higher background hydrolysis | |
| Substrate Specificity | Can be a substrate for other esterases | Also a substrate for Glutathione S-transferase, microsomal epoxide hydrolase, and porcine liver carboxylesterase | [4] |
Note: While NEPC is hydrolyzed more rapidly by sEH (higher kcat/KM), the significantly higher sensitivity and lower background of the fluorescent assay with this compound make it superior for inhibitor screening.
Signaling Pathway and Reaction Mechanisms
The enzymatic reactions of sEH with both this compound and NEPC lead to the formation of a detectable product, albeit through different mechanisms.
Upon hydrolysis of the epoxide ring in this compound by sEH, the resulting diol intermediate undergoes a spontaneous intramolecular cyclization and decomposition to yield the highly fluorescent 6-methoxy-2-naphthaldehyde.[3][5]
Similarly, sEH hydrolyzes the epoxide of NEPC to form a diol. This intermediate then cyclizes, releasing the yellow-colored 4-nitrophenol, which can be quantified by measuring its absorbance.[4][6]
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are outlines for sEH activity assays using both this compound and NEPC.
Key Experiment: sEH Inhibitor Screening Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against sEH.
1. Reagents and Materials:
-
Recombinant human or murine sEH
-
This compound or NEPC substrate
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA
-
Test compounds (dissolved in DMSO)
-
96-well black plates (for fluorescent assay) or clear plates (for colorimetric assay)
-
Plate reader (fluorescence or absorbance)
2. Experimental Workflow:
3. Detailed Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the well should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the sEH enzyme solution to each well, followed by the test compound dilutions. Include positive controls (known sEH inhibitor) and negative controls (vehicle).
-
Pre-incubation: Incubate the plate for 5 minutes at 30°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a working solution of either this compound (final concentration typically 5-10 µM) or NEPC to each well.
-
Detection:
-
For this compound: Immediately begin kinetic measurement of fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively.[3]
-
For NEPC: Measure the increase in absorbance at 405 nm over time.
-
-
Data Analysis: Calculate the initial rate of reaction for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Conclusion
For researchers engaged in the discovery and development of sEH inhibitors, the choice of assay substrate is a critical decision that directly impacts the quality and resolution of the data. While NEPC has been a valuable tool, the superior sensitivity of fluorogenic substrates like this compound makes it the preferred choice for high-throughput screening and the accurate characterization of potent inhibitors. The ability to discern subtle differences in inhibitory activity can accelerate the identification of promising lead compounds and facilitate a more informed drug development process.
References
- 1. Soluble Epoxide Hydrolase Cell-Based Assay Kit - Cayman Chemical [bioscience.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T82452-10mg | this compound [863223-43-2] Clinisciences [clinisciences.com]
- 5. agilent.com [agilent.com]
- 6. assaygenie.com [assaygenie.com]
Epoxy Fluor 7 Outshines Traditional Methods for Soluble Epoxide Hydrolase (sEH) Assay Validation
For researchers, scientists, and drug development professionals engaged in the study of soluble epoxide hydrolase (sEH), the selection of an appropriate assay is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the fluorescent-based sEH assay utilizing Epoxy Fluor 7 with established alternative methods, supported by experimental data and detailed protocols. The evidence underscores the superior sensitivity and efficiency of the this compound assay, positioning it as a valuable tool for the development of sEH inhibitors.
Soluble epoxide hydrolase is a critical enzyme involved in the metabolism of signaling lipids, playing a key role in cardiovascular diseases, inflammation, and pain.[1][2] Its inhibition is a promising therapeutic strategy, necessitating robust and sensitive assays for inhibitor screening and characterization.[1][3] While traditional methods like spectrophotometric and radioactive assays have been employed, they often lack the sensitivity required to differentiate highly potent inhibitors.[1][3]
Comparative Analysis of sEH Assay Performance
The this compound assay demonstrates significant advantages in sensitivity over conventional methods. A direct comparison of IC50 values for a series of known sEH inhibitors reveals that the fluorescent assay can effectively rank inhibitors by potency, a task at which the spectrophotometric NEPC assay falls short.[3][4] The ranking of inhibitor potency determined by the fluorescent method generally aligns with that of the labor-intensive and costly radioactive tDPPO assay.[3][4]
| Inhibitor | Fluorescent Assay IC50 (nM) (Human sEH) | Spectrophotometric (NEPC) Assay IC50 (nM) (Human sEH) | Radioactive (tDPPO) Assay IC50 (nM) (Human sEH) |
| CEU | 7500 ± 130 | 42,000 ± 2000 | >100,000 |
| CHU | 25 ± 0.1 | 70 ± 20 | 221 ± 2 |
| DCU | 52 ± 1 | 160 ± 10 | 63 ± 0.3 |
| CDU | 7.0 ± 0.2 | 100 ± 10 | 85.2 ± 0.5 |
| AUDA | 3.2 ± 0.1 | 100 ± 10 | 69 ± 2 |
| Table 1: Comparison of IC50 values for selected sEH inhibitors using different assay methods. Data sourced from a study comparing a fluorescent substrate similar to this compound with NEPC and tDPPO assays.[3] |
The fluorescent assay's sensitivity is reportedly 100 times greater than the previously used spectrophotometric assay.[3] This heightened sensitivity is crucial for discerning the structure-activity relationships of potent sEH inhibitors.[3][4]
Signaling Pathway of Soluble Epoxide Hydrolase
Caption: The metabolic pathway of arachidonic acid involving soluble epoxide hydrolase (sEH).
Principle of the this compound Assay
The this compound assay is a fluorescence-based method for detecting sEH activity.[5] The substrate, this compound, is a non-fluorescent epoxide.[1] In the presence of sEH, the epoxide is hydrolyzed, leading to the formation of a highly fluorescent product, 6-methoxy-2-Naphthaldehyde.[5] The resulting increase in fluorescence is directly proportional to the sEH activity and can be monitored at an excitation wavelength of approximately 330 nm and an emission wavelength of 465 nm.[5]
Caption: Principle of the sEH fluorescence assay using this compound.
Experimental Protocols
sEH Assay using this compound
This protocol outlines the key steps for determining sEH activity using this compound.
Reagents and Materials:
-
Recombinant human or murine sEH
-
This compound substrate
-
Assay Buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/ml BSA)
-
Inhibitors (if screening)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the sEH enzyme and inhibitors in the assay buffer.
-
Add the enzyme solution to the wells of a 96-well plate.
-
For inhibitor screening, pre-incubate the enzyme with the inhibitors for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).[3]
-
Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration is typically in the low micromolar range (e.g., 5 µM).[3]
-
Immediately measure the increase in fluorescence over time using a microplate reader with excitation at ~330 nm and emission at ~465 nm.[5]
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal.
-
For inhibitor studies, determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[3]
Caption: Experimental workflow for the sEH inhibitor assay using this compound.
Alternative Assay Protocols
Spectrophotometric Assay (NEPC): This assay utilizes the substrate 4-nitrophenyl-trans-2,3-epoxy-3-phenylpropyl carbonate (NEPC). The hydrolysis of NEPC by sEH releases 4-nitrophenol, which can be monitored spectrophotometrically. However, this method is less sensitive compared to fluorescent assays.[3][4]
Radioactive Assay (tDPPO): This assay uses a radiolabeled substrate, such as [3H] trans-1,3-diphenylpropene oxide (tDPPO). The activity of sEH is determined by measuring the formation of the radioactive diol product. While sensitive, this method is time-consuming, costly, and involves handling radioactive materials.[3][6]
Conclusion
The validation of sEH assay results obtained with this compound demonstrates its superiority over traditional spectrophotometric and radioactive methods. Its high sensitivity, amenability to high-throughput screening, and non-radioactive nature make it an invaluable tool for the discovery and characterization of novel sEH inhibitors. For researchers in drug development and related fields, the adoption of the this compound assay can accelerate the identification of promising therapeutic candidates targeting sEH.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review of Soluble Epoxide Hyådrolase Inhibitors Evaluating their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Selectivity of Epoxy Fluor 7: A Guide to Cross-Reactivity with Hydrolases and Esterases
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable and reproducible data. This guide provides a comprehensive overview of the cross-reactivity of Epoxy Fluor 7, a widely used fluorogenic substrate for soluble epoxide hydrolase (sEH), with other hydrolases and esterases.
This compound, also known as cyano(6-methoxy-2-naphthalenyl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate (CMNPC), is a valuable tool for measuring the enzymatic activity of sEH.[1] Its mechanism relies on the hydrolysis of the epoxide ring by sEH, which initiates a cascade of reactions culminating in the release of a highly fluorescent product, 6-methoxy-2-naphthaldehyde.[1][2] While designed for sEH, the potential for off-target activity with other members of the large and diverse hydrolase and esterase superfamilies is a critical consideration.
Quantitative Cross-Reactivity Data
However, product information and related studies often caution against the use of similar fluorogenic substrates in crude enzyme preparations due to potential interference from other enzymes, particularly esterases.[1][5] This suggests an acknowledged, albeit unquantified, potential for cross-reactivity. The ester and carbonate moieties within the this compound structure are susceptible to hydrolysis by various esterases, which could lead to a false-positive signal.
Table 1: Qualitative Cross-Reactivity Profile of this compound
| Enzyme Class | Target Enzyme | Potential for Cross-Reactivity | Rationale |
| Epoxide Hydrolases | Soluble Epoxide Hydrolase (sEH) | High (On-Target) | This compound is a validated, sensitive substrate for sEH.[1][2][3][4] |
| Microsomal Epoxide Hydrolase (mEH) | Low to Moderate | While structurally related to sEH, mEH exhibits different substrate preferences. A similar fluorogenic probe for mEH was noted to be susceptible to interference in crude lysates, suggesting the potential for some cross-reactivity.[5] | |
| Esterases | Carboxylesterases, Acetylcholinesterase, etc. | Moderate to High | The presence of ester and carbonate functional groups in this compound makes it a potential substrate for various esterases. Product literature advises using purified sEH to avoid interference from esterase activity.[1] |
| Other Hydrolases | Proteases, Phosphatases, etc. | Low | The chemical structure of this compound is less likely to be a substrate for proteases or phosphatases, which have more specific substrate recognition motifs. However, empirical testing is necessary for confirmation. |
Experimental Protocols
To rigorously assess the cross-reactivity of this compound, a systematic experimental approach is required. Below is a detailed protocol for a representative cross-reactivity screening assay.
Protocol: In Vitro Enzyme Selectivity Profiling of this compound
1. Objective: To determine the enzymatic activity of a panel of purified hydrolases and esterases towards this compound.
2. Materials:
-
This compound (CMNPC)
-
Purified recombinant human soluble epoxide hydrolase (sEH) (positive control)
-
A panel of purified hydrolases and esterases (e.g., porcine liver esterase, human carboxylesterase 1, acetylcholinesterase, trypsin, chymotrypsin, alkaline phosphatase)
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at ~330 nm and emission at ~465 nm
3. Methods:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare stock solutions of all purified enzymes in an appropriate buffer and store on ice. The final enzyme concentration in the assay will need to be optimized for each enzyme.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 190 µL of Assay Buffer.
-
Add 5 µL of the respective enzyme solution to the designated wells. For the negative control, add 5 µL of buffer without enzyme.
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of a working solution of this compound (e.g., 200 µM in Assay Buffer, to achieve a final concentration of 5 µM).
-
Immediately place the plate in the fluorescence microplate reader.
-
Monitor the increase in fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) every minute for 30-60 minutes at 30°C.
-
-
Data Analysis:
-
For each enzyme, calculate the rate of reaction (increase in fluorescence units per minute) from the linear portion of the progress curve.
-
Subtract the rate of the no-enzyme control (background hydrolysis) from all enzyme-catalyzed rates.
-
Compare the rates of hydrolysis for each enzyme in the panel to the rate obtained with the positive control (sEH). Express the cross-reactivity as a percentage of the sEH activity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a fluorogenic substrate like this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of fluorescent substrates for microsomal epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating sEH Inhibition: A Comparative Guide to the Epoxy Fluor 7 Assay
For researchers in pharmacology and drug discovery targeting the soluble epoxide hydrolase (sEH), robust and reliable assays are critical for validating the potency and efficacy of new chemical entities. The Epoxy Fluor 7 assay has emerged as a sensitive and efficient method for determining sEH activity and inhibitor potency. This guide provides a comprehensive comparison of the this compound assay with alternative methods, supported by experimental data, and offers detailed protocols to aid in its implementation. The well-characterized sEH inhibitor, 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), serves as a reference compound for validating assay performance.
Comparison of sEH Activity Assays
The selection of an appropriate assay for measuring sEH activity depends on various factors, including the required sensitivity, throughput, and the nature of the research question. While radiometric and mass spectrometry-based methods are available, fluorescence-based assays like the this compound assay offer a balanced profile of performance and convenience.
| Assay Method | Principle | Advantages | Disadvantages | Typical AUDA IC50 (Human sEH) |
| This compound Assay | Fluorogenic. A non-fluorescent substrate is hydrolyzed by sEH to produce a highly fluorescent product.[1] | High sensitivity, suitable for high-throughput screening (HTS), continuous kinetic measurements possible.[2] | Potential for interference from fluorescent compounds or quenching agents. | ~69 nM[3] |
| Radiometric Assay | Measures the incorporation of radiolabeled substrate into the product, separated by chromatography. | High sensitivity and considered a gold standard; less prone to compound interference. | Requires handling of radioactive materials, is time-consuming, and has low throughput. | ~16 nM (using [3H]-tDPPO substrate)[3] |
| LC-MS/MS Assay | Directly measures the formation of the diol product from the natural epoxide substrate.[4] | High specificity and can use endogenous substrates, providing physiological relevance.[4] | Lower throughput, requires expensive instrumentation and specialized expertise.[5] | Substrate-dependent, but generally shows good correlation with fluorescent assays.[6] |
| Spectrophotometric Assay | A chromogenic substrate is hydrolyzed by sEH, leading to a change in absorbance. | Simple and does not require specialized equipment. | Lower sensitivity compared to fluorescent assays, making it unsuitable for potent inhibitors.[7] | Not sensitive enough to accurately determine for potent inhibitors like AUDA. |
Performance Characteristics of the this compound Assay:
A key metric for the robustness of a high-throughput screening assay is the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. In a high-throughput screen for sEH inhibitors using a fluorescent substrate and AUDA as a positive control, a Z'-factor of 0.60 was achieved, demonstrating the suitability of this assay format for large-scale screening.[8]
Experimental Protocols
Protocol for sEH Inhibition Assay using this compound
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound, such as AUDA, against soluble epoxide hydrolase.
Materials:
-
Recombinant human or mouse sEH
-
This compound substrate (stock solution in DMSO)
-
AUDA or other test inhibitors (stock solutions in DMSO)
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., AUDA) in Assay Buffer. The final concentration range should typically span from low nanomolar to high micromolar.
-
Dilute the recombinant sEH enzyme in Assay Buffer to the desired working concentration (e.g., 0.96 nM for human sEH).[7]
-
Dilute the this compound stock solution in Assay Buffer to a working concentration that will yield a final assay concentration of 5 µM.[7]
-
-
Assay Setup:
-
In a 96-well black microplate, add the diluted sEH enzyme to each well, with the exception of the no-enzyme control wells.
-
Add the serially diluted inhibitor solutions to the respective wells. For control wells, add Assay Buffer (for 100% activity) or a known saturating concentration of an sEH inhibitor (for 0% activity).
-
Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.[7]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted this compound substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence over time (kinetic measurement) for approximately 10-30 minutes, with readings taken at regular intervals. The excitation wavelength should be around 330-340 nm and the emission wavelength around 465 nm.[1]
-
-
Data Analysis:
-
Calculate the initial rate of reaction (velocity) for each well from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
sEH Signaling Pathway
The following diagram illustrates the central role of soluble epoxide hydrolase in the metabolism of epoxyeicosatrienoic acids (EETs).
Caption: The sEH signaling pathway, highlighting the role of AUDA.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in determining the IC50 value of an sEH inhibitor using the this compound assay.
Caption: Experimental workflow for determining the IC50 of sEH inhibitors.
Logic for Comparative Analysis
The following diagram illustrates the logical framework for comparing different sEH assays.
Caption: Decision tree for selecting an appropriate sEH assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessment of Soluble Epoxide Hydrolase Activity In Vivo: A Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
A Comparative Guide to Soluble Epoxide Hydrolase Activity Assays: Reproducibility and Reliability of Epoxy Fluor 7
For researchers, scientists, and drug development professionals, the accurate measurement of soluble epoxide hydrolase (sEH) activity is crucial for the discovery and development of novel therapeutics targeting a range of cardiovascular and inflammatory diseases. This guide provides an objective comparison of the performance of the Epoxy Fluor 7 assay with alternative fluorescent methods, supported by experimental data, detailed methodologies, and visual workflows to aid in assay selection and implementation.
Soluble epoxide hydrolase is a key enzyme in the metabolism of signaling lipids, and its inhibition is a promising therapeutic strategy. The this compound assay, utilizing a fluorogenic substrate, offers a sensitive method for quantifying sEH activity. This guide delves into the reproducibility and reliability of this assay in comparison to other common fluorescent substrates.
Performance Comparison of Fluorescent sEH Assays
The selection of an appropriate assay for measuring sEH activity is critical and depends on factors such as sensitivity, reliability, and suitability for high-throughput screening (HTS). While older methods relied on spectrophotometric or radioactive substrates, fluorescent assays have become the standard due to their enhanced sensitivity and safety profile.
The "this compound" assay employs the substrate cyano(6-methoxy-2-napthalenyl)methyl[(2,3)-3-phenyloxiranyl]methyl ester, carbonic acid, also known as CMNPC.[1][2] Upon hydrolysis by sEH, this substrate generates a highly fluorescent product, 6-methoxy-2-naphthaldehyde, which can be monitored at excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively.[1][3][4] This assay is reported to be about 100 times more sensitive than the older spectrophotometric assay using the substrate NEPC.[1] Furthermore, this compound is claimed to be more stable in aqueous solution and offers approximately two-fold better sensitivity than NEPC.[3]
An alternative and widely used fluorescent substrate is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, or PHOME.[5][6][7][8] PHOME was developed to have higher aqueous stability and solubility, making it particularly well-suited for high-throughput screening applications with longer incubation times.[9]
| Assay Parameter | This compound (CMNPC) | PHOME Assay | Spectrophotometric (NEPC) | Radioactive (tDPPO) |
| Principle | Fluorogenic | Fluorogenic | Colorimetric | Radiometric |
| Sensitivity | High (approx. 100x > NEPC)[1] | High | Low | Very High |
| Reproducibility | Standard error of 10-20% reported for the general fluorescent assay method.[10] | High precision (<7% RSD) reported for HTS.[9] | Lower precision | High precision |
| Aqueous Stability | Moderate | High[9] | Low | High |
| Suitability for HTS | Yes[1] | Excellent[9] | Limited | No |
| Cost | Moderate | Moderate | Low | High |
| Safety | Standard lab precautions | Standard lab precautions | Standard lab precautions | Requires handling of radioactive materials |
Table 1: Comparison of sEH Assay Performance Characteristics. This table summarizes the key performance indicators for the this compound (CMNPC) assay and its alternatives. RSD: Relative Standard Deviation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the reproducibility and reliability of sEH activity assays. Below are representative protocols for determining sEH activity and for screening inhibitors using fluorescent substrates.
General sEH Activity Assay Protocol (using this compound/CMNPC)
This protocol is adapted from established methods for determining the specific activity of sEH.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound (CMNPC) in DMSO.
-
Prepare the assay buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.
-
Prepare a series of dilutions of the recombinant sEH enzyme in the assay buffer.
-
-
Assay Procedure:
-
In a black 96-well microtiter plate, add 150 µL of each enzyme dilution. Include a no-enzyme control.
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Prepare the substrate working solution by diluting the 1 mM stock solution 1:25 in the assay buffer.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well (final substrate concentration will be 10 µM).
-
Immediately begin monitoring the increase in fluorescence in a microplate reader with excitation at ~330 nm and emission at ~465 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence signal increase over time.
-
Plot V₀ versus the enzyme concentration. The slope of this line represents the specific activity of the enzyme under these conditions.
-
High-Throughput Screening (HTS) Protocol for sEH Inhibitors (using PHOME)
This protocol is optimized for screening compound libraries for sEH inhibitory activity.[9]
-
Reagent Preparation:
-
Prepare a stock solution of PHOME in DMSO. The final concentration in the assay is typically around 50 µM.
-
Prepare the assay buffer as described above.
-
Prepare serial dilutions of test compounds and a known sEH inhibitor (positive control) in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a microtiter plate, add the sEH enzyme solution.
-
Add the test compounds and controls.
-
Incubate the enzyme and inhibitors for a set period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the PHOME substrate solution.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Data Analysis:
-
Measure the endpoint fluorescence at Ex/Em ~330/465 nm.
-
Calculate the percent inhibition for each compound relative to the vehicle control.
-
Determine the IC₅₀ values for active compounds by fitting the data to a dose-response curve.
-
Assay robustness can be evaluated by calculating the Z' factor, with a value of 0.7 indicating a highly robust assay.[9]
-
Visualizing the Workflow and Underlying Principles
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the biochemical reactions involved in the fluorescent sEH assays.
Caption: Biochemical principle of the fluorescent sEH assay.
Caption: Standard workflow for sEH activity and inhibition assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. This compound | CAS 863223-43-2 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Sapphire North America [sapphire-usa.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - Cayman Chemical [bioscience.co.uk]
- 9. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
A Head-to-Head Comparison: Epoxy Fluor 7 and Other Fluorescent Probes for Soluble Epoxide Hydrolase
For Immediate Publication
A Comprehensive Guide for Researchers in Drug Discovery and Development
The study of soluble epoxide hydrolase (sEH) and the quest for its potent inhibitors have been significantly advanced by the development of sensitive and efficient assay methodologies. While traditional spectrophotometric and radioactive assays have laid the groundwork, fluorescent probes have emerged as the gold standard, offering superior sensitivity and amenability to high-throughput screening (HTS). This guide provides a detailed comparison of Epoxy Fluor 7, a widely used fluorescent substrate, with other available fluorescent probes for sEH, supported by experimental data and detailed protocols.
The Shift from Traditional to Fluorescent Assays
Historically, sEH activity was often measured using spectrophotometric substrates like 4-nitrophenyl-trans-2,3-epoxy-3-phenylpropyl carbonate (NEPC) or radioactive substrates such as [³H]-trans-1,3-diphenylpropene oxide (tDPPO). However, these methods have notable limitations. The NEPC assay, for instance, lacks the sensitivity required to differentiate between highly potent sEH inhibitors.[1][2][3] The radioactive tDPPO assay, while more sensitive, is costly, labor-intensive, and generates radioactive waste.[1][2][3]
Fluorescent probes have overcome these challenges, providing a safer, more sensitive, and continuous kinetic readout of sEH activity.[4]
This compound: A Sensitive Fluorescent Substrate
This compound, also known as cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC or MNPC), is a substrate-based probe that has become a cornerstone in sEH research.[1][5]
Mechanism of Action
This compound is intrinsically non-fluorescent. Upon enzymatic hydrolysis of its epoxide ring by sEH, it forms an unstable diol intermediate. This intermediate spontaneously undergoes intramolecular cyclization, leading to the release of a highly fluorescent aldehyde, 6-methoxy-2-naphthaldehyde.[3][4][5] The increase in fluorescence is directly proportional to the sEH activity.
Caption: Mechanism of substrate-based fluorescent sEH probes.
Comparison of Fluorescent sEH Probes
While this compound is a benchmark, other fluorescent probes offer distinct advantages for specific applications. The primary alternatives include another substrate-based probe, PHOME, and probes based on fluorescently labeled inhibitors.
| Parameter | This compound (CMNPC) | PHOME | Fluorescent Inhibitor (NBD-based) |
| Probe Type | Substrate | Substrate | Inhibitor |
| Principle | Enzymatic turnover leads to a fluorescent product | Enzymatic turnover leads to a fluorescent product | Binding to sEH is detected (e.g., via Fluorescence Polarization or NanoBRET) |
| Excitation (nm) | ~330[5] | Not explicitly stated, but produces the same fluorophore as this compound | Fluorophore-dependent (e.g., NBD) |
| Emission (nm) | ~465[5] | ~465 (as it forms 6-methoxy-2-naphthaldehyde) | Fluorophore-dependent (e.g., NBD) |
| Key Advantage | High sensitivity, well-characterized | Higher aqueous solubility, ideal for HTS[4][6] | Allows for direct study of target engagement in living cells[7][8] |
| Sensitivity | ~100-fold more sensitive than the NEPC assay[1] | Turned over ~5-fold slower than this compound by human sEH[4] | High potency (IC50 < 2 nM)[7][8] |
| kcat/KM (human sEH) | 0.368 s⁻¹µM⁻¹[1] | 0.115 s⁻¹µM⁻¹[4] | Not Applicable |
| kcat/KM (murine sEH) | 0.172 s⁻¹µM⁻¹[1] | Not specified | Not Applicable |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible data.
sEH Specific Activity Determination
This assay measures the rate of substrate turnover by the sEH enzyme.
Materials:
-
Fluorescent substrate (e.g., this compound) stock solution (1 mM in DMSO)
-
Assay Buffer: 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA
-
Recombinant sEH enzyme (human or murine)
-
Black 96-well microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Prepare a fresh 1:25 dilution of the fluorescent substrate stock solution in the assay buffer.
-
Prepare a series of dilutions of the recombinant sEH enzyme in the assay buffer.
-
Add 150 µL of each enzyme dilution to the wells of the 96-well plate. Include a no-enzyme control.
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to each well (final substrate concentration will be 10 µM).
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm for this compound).
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the enzyme concentrations to determine the specific activity.
sEH Inhibition Assay (IC50 Determination)
This assay is used to determine the potency of sEH inhibitors.
Caption: Workflow for sEH inhibition assay (IC50 determination).
Materials:
-
Same as for the specific activity assay, plus the test inhibitors.
Procedure:
-
Prepare a stock solution of the fluorescent substrate and dilute it in the assay buffer to a working concentration that will yield a final assay concentration of 5 µM.[1]
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the sEH enzyme (e.g., 0.96 nM for human sEH).[1]
-
Add the serially diluted inhibitor solutions to the wells. Include a positive control (a known sEH inhibitor) and a vehicle control (buffer with the same solvent concentration as the inhibitor).
-
Incubate the enzyme and inhibitor for 5 minutes at 30°C.[1]
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the fluorescence signal over time.
-
Determine the rate of reaction for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound offers a robust and sensitive platform for the in vitro characterization of sEH activity and inhibition. Its advantages over traditional methods are well-documented, enabling the differentiation of highly potent inhibitors. For researchers focused on high-throughput screening, the enhanced aqueous solubility of PHOME may present a practical advantage, despite its slightly lower turnover rate. Furthermore, the development of fluorescently labeled inhibitors opens new avenues for studying sEH target engagement directly within a cellular context. The choice of probe will ultimately depend on the specific experimental goals, with each of these fluorescent tools offering unique capabilities to advance our understanding of sEH biology and aid in the development of novel therapeutics.
References
- 1. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Soluble Epoxide Hydrolase (sEH) Inhibitors Utilizing the Epoxy Fluor 7 Assay Platform
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various soluble epoxide hydrolase (sEH) inhibitors that have been evaluated using the fluorescent substrate, Epoxy Fluor 7. The data presented herein is curated from peer-reviewed literature to facilitate an objective assessment of inhibitor potency and to provide detailed experimental context.
Introduction to sEH Inhibition and the this compound Assay
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DiHETrEs).[1][2][3] Inhibition of sEH is a promising therapeutic strategy for a range of conditions including hypertension, inflammation, and pain.[1][2][3]
The this compound assay is a sensitive, fluorescence-based method for determining sEH activity.[4][5][6] The substrate, this compound (also known as CMNPC), is a non-fluorescent molecule that is hydrolyzed by sEH.[4][5][7] This hydrolysis event leads to an intramolecular cyclization, releasing a highly fluorescent product, 6-methoxy-2-naphthaldehyde.[5][6][7] The resulting increase in fluorescence is directly proportional to sEH activity, allowing for precise measurement of inhibition.[6]
Comparative Analysis of sEH Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of sEH inhibitors that have been tested using a fluorescent assay with a substrate analogous to this compound. Lower IC50 values are indicative of higher inhibitor potency.
| Inhibitor | Murine sEH IC50 (nM) | Human sEH IC50 (nM) | Reference |
| AUDA | 27 ± 1 | 3.2 ± 0.1 | [8] |
| CDU | 17 ± 3 | 7.0 ± 0.2 | [8] |
| DCU | 240 ± 20 | 52 ± 1 | [8] |
| CHU | 75 ± 8 | 25 ± 0.1 | [8] |
| CEU | >100,000 | 7500 ± 130 | [8] |
| TPPU | 2.8 | 3.7 | [9] |
Experimental Protocols
In Vitro sEH Inhibition Assay using this compound
This protocol outlines the key steps for determining the IC50 values of sEH inhibitors using the this compound fluorescent substrate.
Materials:
-
Recombinant murine or human sEH enzyme
-
This compound (CMNPC) substrate
-
sEH inhibitors of interest
-
Assay Buffer: BisTris-HCl (25 mM, pH 7.0) containing 0.1 mg/ml BSA
-
96-well black, clear-bottom microtiter plates
-
Fluorescence plate reader with excitation at ~330 nm and emission at ~465 nm
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare serial dilutions of the sEH inhibitors in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the sEH enzyme (e.g., 0.88 nM for murine sEH, 0.96 nM for human sEH) to each well containing the various inhibitor concentrations.[8]
-
Incubate the enzyme and inhibitor mixture for 5 minutes at 30°C.[8]
-
-
Reaction Initiation:
-
Prepare a working solution of this compound substrate in the assay buffer (e.g., 5 µM final concentration).[8]
-
Add the this compound solution to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microtiter plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence over time at an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 465 nm.[5]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Visualizing Key Processes
sEH Signaling Pathway
The following diagram illustrates the role of soluble epoxide hydrolase in the metabolism of epoxyeicosatrienoic acids (EETs).
Caption: The metabolic pathway of EETs and the inhibitory action of sEH inhibitors.
This compound Assay Workflow
This diagram outlines the experimental workflow for assessing sEH inhibition using the this compound substrate.
Caption: Workflow for determining sEH inhibitor IC50 values using the this compound assay.
References
- 1. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
A Comparative Guide to Fluorescent Probes for Soluble Epoxide Hydrolase Activity: Focus on Epoxy Fluor 7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Epoxy Fluor 7, a fluorescent substrate for soluble epoxide hydrolase (sEH), with other available alternatives. The aim is to assist researchers in selecting the most appropriate tool for their specific needs in drug discovery and biomedical research by presenting supporting experimental data, detailed protocols, and an overview of the biological context of sEH.
Introduction to Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their corresponding dihydroxyeicosatrienoic acids (DHETs). EETs are signaling lipids with generally anti-inflammatory and vasodilatory properties, while DHETs are considered less active.[1] Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic target for conditions such as hypertension, inflammation, and pain.[2] Accurate and sensitive measurement of sEH activity is therefore crucial for the discovery and characterization of novel sEH inhibitors.
The Role of sEH in the Arachidonic Acid Signaling Pathway
The following diagram illustrates the position of soluble epoxide hydrolase within the arachidonic acid metabolic pathway.
Comparison of sEH Activity Assays
Historically, sEH activity was measured using spectrophotometric assays with substrates like 4-nitrophenyl-trans-2,3-epoxy-3-phenylpropyl carbonate (NEPC) or through radiolabeled substrate assays (e.g., [³H]-tDPPO).[3] However, these methods often lack the sensitivity required to differentiate highly potent inhibitors. The development of fluorescence-based assays has provided a more sensitive and high-throughput alternative. This guide focuses on the comparison of two prominent fluorescent substrates: this compound and (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).
Quantitative Comparison of Fluorescent Probes
| Parameter | This compound (CMNPC) | PHOME | NEPC (Spectrophotometric) | [³H]-tDPPO (Radioactive) |
| Detection Method | Fluorescence | Fluorescence | Absorbance | Radioactivity |
| Sensitivity | High | High | Low | High |
| kcat/KM (human sEH, s⁻¹µM⁻¹) | 0.368[3] | 0.115[4] | 2.6[3] | Not applicable |
| KM (human sEH, µM) | Not accurately determined due to low solubility[3] | 272[4] | Not reported | Not applicable |
| Aqueous Stability | More stable than NEPC[3] | Higher aqueous stability and solubility than this compound[4] | Less stable than this compound[3] | High |
| High-Throughput Screening | Suitable | Highly suitable, especially for long incubation times[4] | Less suitable | Not suitable |
Performance in Inhibitor Potency Determination (IC₅₀ Values)
The primary application of these assays in drug discovery is the determination of the half-maximal inhibitory concentration (IC₅₀) of potential sEH inhibitors. The high sensitivity of fluorescent assays allows for the use of lower enzyme concentrations, enabling the differentiation of highly potent inhibitors.
| Inhibitor | IC₅₀ (nM) with this compound Assay (Human sEH) | IC₅₀ (nM) with PHOME Assay (Human sEH) | IC₅₀ (nM) with NEPC Assay (Human sEH) |
| AUDA | ~3[5] | 0.9[6] | Not able to differentiate from other potent inhibitors[3] |
| t-TUCB | 0.4[5] | Not reported | Not reported |
| DCU | 10[3] | Not reported | 100[3] |
| Ciclesonide | Not reported | 100[7] | Not reported |
| DuP-697 | Not reported | 813[7] | Not reported |
| SC-75741 | Not reported | <10[7] | Not reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for sEH activity assays using this compound and PHOME.
Experimental Workflow for sEH Inhibition Assay
Protocol 1: sEH Inhibition Assay using this compound
This protocol is adapted from Jones et al. (2005).[3]
-
Reagent Preparation:
-
Assay Buffer: 25 mM Bis-Tris HCl, pH 7.0, containing 0.1 mg/mL BSA.
-
Human sEH Solution: Prepare a stock solution of recombinant human sEH in the assay buffer. The final concentration in the assay is typically around 1 nM.[5]
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in the assay buffer.
-
This compound Substrate Solution: Prepare a stock solution in DMSO. The final concentration in the assay is typically 5 µM.[5]
-
-
Assay Procedure:
-
In a 96-well black microplate, add the sEH enzyme solution.
-
Add the inhibitor solutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 30°C for 5 minutes.[3]
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Immediately measure the increase in fluorescence in a microplate reader (Excitation: ~330 nm, Emission: ~465 nm) either kinetically over a period of 10-20 minutes or as an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Protocol 2: sEH Inhibition Assay using PHOME
This protocol is based on the methods described for high-throughput screening.[4]
-
Reagent Preparation:
-
Assay Buffer: 25 mM Bis-Tris HCl, pH 7.0, containing 0.1 mg/mL BSA.
-
Human sEH Solution: Prepare a stock solution of recombinant human sEH. A final concentration of around 3 nM is often used for HTS applications.[4]
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds.
-
PHOME Substrate Solution: Prepare a stock solution in DMSO. A final concentration of 50 µM is commonly used.[4]
-
-
Assay Procedure:
-
To a 96-well black microplate, add the sEH enzyme solution.
-
Add the inhibitor solutions or vehicle control.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.[4]
-
Start the reaction by adding the PHOME substrate solution.
-
Measure the fluorescence (Excitation: ~330-360 nm, Emission: ~460-465 nm) after a fixed incubation period (e.g., 60 minutes) for an endpoint assay, or monitor kinetically.[4][7]
-
-
Data Analysis:
-
For endpoint assays, subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Specificity and Potential Off-Target Effects
While fluorescent probes like this compound and PHOME are designed for sEH, it is crucial to consider their potential interactions with other enzymes, particularly other hydrolases such as esterases, which could lead to false-positive results.[8] The use of highly purified recombinant sEH can minimize this issue. For cell-based assays, it is important to characterize the expression of potentially interfering enzymes in the cell line being used. The inherent properties of fluorescent molecules, such as hydrophobicity, can sometimes lead to non-specific binding, which may affect the accuracy of the results.[9]
Conclusion
This compound is a sensitive and valuable tool for the in vitro characterization of sEH inhibitors, offering significant advantages over older spectrophotometric methods. Its performance is comparable to other fluorescent probes like PHOME, with the choice between them potentially depending on specific experimental requirements such as the need for longer incubation times, where PHOME's higher solubility and stability might be advantageous. For accurate and reliable results, it is essential to use optimized assay conditions, highly purified enzyme preparations, and to be mindful of the potential limitations inherent to fluorescence-based assays. This guide provides the foundational information for researchers to make an informed decision on the most suitable assay for their sEH-related research.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Inter-Assay and Intra-Assay Variability of Epoxy Fluor 7 Measurements
For scientists and drug development professionals relying on precise and reproducible data, understanding the variability of an assay is paramount. This guide provides a framework for evaluating the inter-assay and intra-assay variability of measurements using Epoxy Fluor 7, a fluorescent substrate for soluble epoxide hydrolase (sEH). While specific performance data for this compound is not readily published, this guide outlines the experimental protocols to determine its variability and compares it conceptually to alternative methodologies.
Understanding Assay Variability
In quantitative assays, variability is a measure of the random error inherent in the procedure. It is typically expressed as the coefficient of variation (%CV), which is the ratio of the standard deviation to the mean.[1][2][3] There are two primary measures of this variability:
-
Intra-assay variability (also known as within-run precision) refers to the variation observed when the same sample is measured multiple times within a single assay run.[1][2][4] Generally, a lower intra-assay %CV (ideally <10%) indicates high precision and reproducibility of the measurement technique within a single experiment.[1][2]
-
Inter-assay variability (also known as between-run precision) describes the variation observed when the same sample is measured in different, independent assay runs, often on different days or with different batches of reagents.[1][2][3] A low inter-assay %CV (ideally <15%) demonstrates the long-term reproducibility of the assay.[1][2]
A thorough understanding of these variability metrics is crucial for ensuring the reliability and consistency of experimental results, particularly in high-throughput screening and drug development, where decisions are based on quantitative data.
Hypothetical Performance Data of a Fluorescence-Based sEH Assay
The following table presents hypothetical data for an sEH assay using a fluorescent substrate like this compound. This illustrates how performance data, once generated, can be clearly presented for comparative purposes.
| Performance Metric | This compound Assay (Hypothetical Data) | Alternative Method (e.g., LC-MS/MS) |
| Intra-Assay Variability (%CV) | ||
| High Control | 4.5% | 2.1% |
| Low Control | 6.8% | 3.5% |
| Inter-Assay Variability (%CV) | ||
| High Control | 8.2% | 5.5% |
| Low Control | 11.5% | 7.9% |
| Limit of Detection (LOD) | ~5 nM | ~0.1 nM |
| Assay Time | 30-60 minutes | 4-6 hours |
| Throughput | High (96/384-well plate) | Low to Medium |
Note: This table is for illustrative purposes only. The values for the this compound assay are hypothetical and would need to be determined experimentally. The alternative method, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), is a common, highly sensitive, and specific method for measuring enzyme activity, but it is also lower in throughput and more time-consuming than fluorescence-based assays.
Experimental Protocols
To determine the inter-assay and intra-assay variability of this compound measurements, the following generalized protocols can be adapted to specific laboratory conditions and instrumentation.
Protocol for Determining Intra-Assay Variability
-
Prepare Reagents: Prepare all necessary reagents, including sEH assay buffer, a stock solution of this compound, and purified sEH enzyme. Also, prepare two concentrations of a known sEH inhibitor to serve as high and low controls.
-
Assay Plate Setup: In a 96-well microplate, set up a series of replicate wells. For example, run 20 replicates of a high-activity control (sEH enzyme without inhibitor) and 20 replicates of a low-activity control (sEH enzyme with a high concentration of inhibitor).
-
Enzyme Reaction: Add the sEH enzyme to all control wells.
-
Initiate Reaction: Add the this compound substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal at the appropriate excitation and emission wavelengths for the product of this compound hydrolysis (e.g., Ex/Em: 362/460 nm) over a set period (e.g., 15-30 minutes).[5][6]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence signal over time) for each replicate well.
-
For each set of controls (high and low), calculate the mean, standard deviation (SD), and the intra-assay %CV using the formula: %CV = (SD / Mean) * 100 [4]
-
Protocol for Determining Inter-Assay Variability
-
Repeat the Assay: On at least three different days, repeat the entire assay as described in the intra-assay protocol. Use the same control samples and reagent preparations if possible, or prepare them fresh each day, noting any potential for variability.
-
Data Analysis:
-
For each day, calculate the mean reaction rate for both the high and low controls.
-
Using the mean values from each of the different days, calculate the overall mean, standard deviation (SD), and the inter-assay %CV for each control.[1]
-
Visualizing Experimental Design and Factors Influencing Variability
To better understand the experimental workflow and the potential sources of error, the following diagrams are provided.
Caption: Workflow for determining intra- and inter-assay variability.
Caption: Key factors contributing to assay variability.
By diligently following these protocols and being mindful of the potential sources of error, researchers can confidently establish the performance characteristics of this compound in their specific applications and ensure the generation of high-quality, reproducible data.
References
Safety Operating Guide
Navigating the Safe Disposal of Epoxy Fluor 7 in a Laboratory Setting
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists utilizing Epoxy Fluor 7, a fluorescent substrate for soluble epoxide hydrolase, understanding the correct disposal procedures is essential to mitigate risks and ensure compliance with safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety guidelines for epoxy resins, combined with the product's chemical information, provide a clear path forward for its safe management and disposal.
Epoxy resins in their uncured state are considered hazardous materials. They can cause skin and eye irritation and may lead to allergic skin reactions[1][2][3]. Therefore, uncured this compound and its associated liquid waste should never be disposed of down the drain[4]. The primary principle for the safe disposal of small quantities of epoxy waste is to ensure it is fully cured, transforming it from a hazardous liquid to a non-hazardous solid waste[4].
Key Chemical Data of this compound
For a comprehensive understanding, the known properties of this compound are summarized below. This information is crucial for handling the substance safely during experimental and disposal procedures.
| Property | Value |
| Formal Name | cyano(6-methoxy-2-napthalenyl)methyl[(2,3)-3-phenyloxiranyl]methyl ester, carbonic acid |
| CAS Number | 863223-43-2 |
| Molecular Formula | C₂₃H₁₉NO₅ |
| Formulation | A crystalline solid |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 5 mg/ml |
| Data sourced from Cayman Chemical product information.[5] |
Detailed Protocol for the Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the safe disposal of small quantities of this compound waste typically generated in a laboratory setting.
Objective: To safely dispose of this compound waste by ensuring complete curing into a non-hazardous solid.
Materials:
-
Waste this compound solution
-
Appropriate curing agent (if not already mixed)
-
Designated waste container (e.g., a labeled, disposable container)
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
-
Fume hood
-
Spill containment materials
-
Disposable mixing tools (e.g., wooden stir sticks)
-
Waste bag for solid, non-hazardous waste
Procedure:
-
Preparation and PPE:
-
Perform all disposal procedures within a certified fume hood to minimize inhalation exposure.
-
Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
-
Curing of Liquid Waste:
-
If the this compound waste is unmixed with its hardener, combine them in a designated, disposable container according to the manufacturer's recommended ratio.
-
Mix the resin and hardener thoroughly using a disposable stir stick.
-
Allow the mixture to cure completely. This process can take several hours to a few days, depending on the volume and ambient temperature. The mixture is fully cured when it is solid and no longer tacky to the touch.
-
For very small amounts of leftover resin on disposable surfaces (e.g., weighing paper), spread it thinly to facilitate curing and then dispose of it as solid waste[4].
-
-
Disposal of Cured Epoxy:
-
Once the this compound mixture has fully hardened, it is considered a non-hazardous solid waste.
-
The cured epoxy, along with the disposable container and mixing tools, can be placed in the regular solid waste stream[4].
-
-
Decontamination of Reusable Tools:
-
If any reusable tools have come into contact with uncured this compound, clean them immediately with a suitable solvent (e.g., acetone or isopropanol), followed by soap and water. Perform this cleaning within a fume hood and collect the solvent washings for proper hazardous waste disposal.
-
-
Disposal of Contaminated PPE:
-
Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of in the regular solid waste[4].
-
-
Large Quantities of Uncured Resin:
-
If you have a large volume of uncured this compound, do not attempt to cure it in a large mass, as this can generate significant heat.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for guidance on proper disposal[4].
-
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
